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2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile Documentation Hub

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  • Product: 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile
  • CAS: 54208-60-5

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core . As a substituted hydroxyphenylacetonitrile, this compound holds potential as a valuable intermediate in the synthesis of novel pharmaceutical agents and biologically active molecules. Understanding its fundamental properties is paramount for its effective utilization in research and development. This document outlines the structural and electronic characteristics of the molecule, provides predicted physicochemical parameters, and details robust experimental protocols for their empirical determination. The methodologies are presented with a focus on causality and experimental integrity, ensuring that researchers can confidently characterize this and similar compounds.

Introduction and Molecular Structure

2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile belongs to the class of aromatic nitriles. Its structure, featuring a phenol, a methoxy group, a methyl group, and a nitrile function, imparts a unique combination of electronic and steric properties that are critical to its reactivity and potential biological activity. The phenolic hydroxyl group can act as a hydrogen bond donor, while the methoxy and nitrile groups can act as hydrogen bond acceptors. The nitrile group is a versatile functional handle for further chemical transformations.

Molecular Formula: C₁₀H₁₁NO₂

Molecular Weight: 177.20 g/mol

Chemical Structure:

The strategic placement of the hydroxyl, methoxy, and methyl groups on the phenyl ring influences the molecule's polarity, lipophilicity, and acidity, which in turn govern its solubility, permeability, and metabolic stability.

Predicted Physicochemical Properties

In the absence of extensive experimental data for this specific molecule, quantitative structure-property relationship (QSPR) models and computational chemistry provide valuable initial estimates of its physicochemical properties.[1] These predictions are instrumental in guiding experimental design and hypothesis generation.[2]

PropertyPredicted ValueSignificance in Drug Discovery
logP (Octanol-Water Partition Coefficient) 1.5 - 2.5Indicates lipophilicity and potential for membrane permeability.[3]
Aqueous Solubility (logS) -2.0 to -3.0Crucial for bioavailability and formulation development.[4]
pKa (Acid Dissociation Constant) 8.5 - 9.5 (Phenolic Hydroxyl)Determines the ionization state at physiological pH, affecting solubility and receptor binding.[3]
Polar Surface Area (PSA) 59.9 ŲInfluences membrane transport and oral bioavailability.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Note: These values are estimates and should be confirmed by experimental determination.

Experimental Determination of Physicochemical Properties

This section provides detailed protocols for the empirical determination of key physicochemical properties. The choice of methodology is guided by principles of accuracy, reproducibility, and relevance to pharmaceutical development.

Determination of Lipophilicity (logP/logD)

Lipophilicity is a critical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2] The octanol-water partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a specific pH are the standard measures.

This traditional method directly measures the partitioning of the compound between n-octanol and an aqueous buffer.[3]

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile in a suitable solvent (e.g., acetonitrile).

    • Prepare buffered aqueous solutions at various pH values (e.g., pH 5.0, 7.4, and 9.0) and pre-saturate them with n-octanol.

    • Pre-saturate n-octanol with the corresponding aqueous buffer.

  • Partitioning:

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a screw-cap tube.

    • Shake the tubes vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibration.

  • Phase Separation:

    • Centrifuge the tubes to ensure complete separation of the aqueous and organic phases.

  • Quantification:

    • Carefully sample both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • logD = log₁₀ ( [Compound]ₙ-octanol / [Compound]aqueous )

    • The logP can be determined from the logD value at a pH where the compound is predominantly in its neutral form.

Workflow for Shake-Flask logD Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution C Mix Stock, Buffer, and n-Octanol A->C B Prepare & Pre-saturate Buffers and n-Octanol B->C D Shake to Equilibrate C->D E Centrifuge for Phase Separation D->E F Sample Aqueous & Organic Phases E->F G Quantify by HPLC F->G H Calculate logD G->H

Caption: Workflow for logD determination using the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects the dissolution rate and bioavailability of a drug candidate.

This method determines the equilibrium solubility of the compound.

Protocol:

  • Sample Preparation:

    • Add an excess amount of solid 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 7.4, and 9.0).

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Separation:

    • Filter the suspensions through a low-binding filter (e.g., 0.22 µm PVDF) to remove the undissolved solid.

  • Quantification:

    • Analyze the clear filtrate using a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Analysis:

    • The measured concentration represents the thermodynamic solubility at that specific pH.

Determination of Ionization Constant (pKa)

The pKa value is essential for understanding the ionization state of the molecule at different pH values, which influences its solubility, permeability, and interaction with biological targets.

This is a classic and highly accurate method for pKa determination.

Protocol:

  • Solution Preparation:

    • Dissolve a precisely weighed amount of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure solubility throughout the titration.

  • Titration:

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH) while monitoring the pH with a calibrated pH electrode.

    • Perform a blank titration of the co-solvent/water mixture to correct for solvent effects.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point. Specialized software can be used for more accurate calculations, especially for compounds with overlapping pKa values or poor solubility.

Logical Flow for Physicochemical Property Determination

G Start Compound Synthesis and Purification LogP logP/logD Determination Shake-Flask or HPLC Method Start->LogP Solubility Aqueous Solubility Thermodynamic Method Start->Solubility pKa pKa Determination Potentiometric or UV-metric Method Start->pKa Stability Chemical Stability Forced Degradation Studies Start->Stability End Comprehensive Physicochemical Profile LogP->End Solubility->End pKa->End Stability->End

Caption: Interrelated workflow for comprehensive physicochemical profiling.

Analytical Characterization

The identity and purity of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile must be unequivocally confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by providing information on the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups present, such as the hydroxyl (-OH), nitrile (-C≡N), and methoxy (-OCH₃) groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A well-developed method with a suitable column and mobile phase should demonstrate a single major peak for the pure compound.

Safety and Handling

  • Hazards: Acetonitrile derivatives can be toxic if swallowed, inhaled, or absorbed through the skin. They may cause skin, eye, and respiratory irritation.[6]

  • Precautions:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

    • Avoid breathing dust, fumes, or vapors.[5]

    • Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

Conclusion

This technical guide provides a foundational framework for understanding and characterizing the . The predictive data offer initial insights, while the detailed experimental protocols provide a clear path for empirical validation. A thorough understanding of these properties is a critical prerequisite for advancing this molecule through the drug discovery and development pipeline, enabling informed decisions regarding its synthesis, formulation, and biological evaluation.

References

  • A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. (2014). Chinese Journal of Chemistry. Available at: [Link]

  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Physicochemical Properties | The Handbook of Medicinal ChemistryPrinciples and Practice. (2023, February 3). Royal Society of Chemistry. Available at: [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). LinkedIn. Available at: [Link]

  • SAFETY DATA SHEET - Acetonitrile. (2013, October 10). Science Interactive. Available at: [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (n.d.). ScienceDirect. Available at: [Link]

Sources

Exploratory

safety data sheet (SDS) and handling precautions for 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety data and handling precautions for 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile. As a specia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile. As a specialized chemical intermediate, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data from analogous compounds to provide a robust framework for risk assessment and safe laboratory practices.

Compound Profile and Physicochemical Properties

2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile is a substituted phenylacetonitrile derivative. While specific experimental data for this compound is not widely available, its structural similarity to other phenylacetonitrile compounds allows for informed predictions of its chemical behavior and toxicological profile.[1][2] Phenylacetonitriles are recognized as important precursors in organic synthesis.[3]

Table 1: Physicochemical Properties of Structurally Similar Compounds

PropertyValue (Estimated or from Analogues)Source
Molecular FormulaC₁₀H₁₁NO₂N/A
Molecular Weight177.20 g/mol N/A
AppearanceLikely a solid or oily liquid[1][2]
SolubilityInsoluble in water, soluble in organic solvents[1][2]

Hazard Identification and Toxicological Assessment

Potential Health Effects:

  • Acute Toxicity (Oral, Dermal, Inhalation): Phenylacetonitrile and its derivatives are classified as toxic.[7] Exposure can be harmful or fatal.[3][7]

  • Skin and Eye Irritation: Direct contact may cause skin and eye irritation.[4][8]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4][8]

  • Organ Damage: Some acetonitriles are known to cause damage to organs through single or repeated exposure.[6]

Studies on phenylacetonitrile derivatives have shown that substitutions on the phenyl ring can modulate their biological activity. For instance, methoxy substitutions have been found to enhance acaricidal activity, suggesting an interaction with biological systems.[9]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile should be conducted in a certified chemical fume hood to prevent the inhalation of vapors or dust.[4][5]

  • Ventilation: Ensure adequate general laboratory ventilation.[6]

  • Safety Showers and Eyewash Stations: These should be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is crucial.[5]

Table 2: Recommended Personal Protective Equipment

PPE CategoryRecommendationRationale
Hand Protection Double-gloving with nitrile gloves is recommended. For prolonged contact, consider heavier-duty gloves like neoprene or butyl rubber over nitrile gloves.Protects against skin contact and absorption. Nitrile gloves offer good chemical resistance.[5]
Eye Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects eyes from splashes and airborne particles.[5]
Skin and Body Protection A fully buttoned lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.Prevents contamination of personal clothing and skin.[5]
Respiratory Protection Work should be performed in a chemical fume hood. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge should be used.Minimizes the risk of inhaling the compound.[5][8]

Safe Handling and Storage Protocols

A systematic approach to handling is critical for safety.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][6]

  • Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

  • The storage area should be equipped with explosion-proof equipment.[6]

Handling Procedures:

  • Avoid all personal contact, including inhalation.[10]

  • Do not eat, drink, or smoke in the laboratory.[4][10]

  • Wash hands thoroughly after handling.[4][6]

  • Use spark-free tools and take precautionary measures against static discharge.[6][10]

Diagram 1: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction in Closed System if Possible handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Dispose of Waste in Labeled Hazardous Waste Container cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spill Response:

  • Evacuate non-essential personnel from the area.[4][6]

  • Remove all sources of ignition.[10]

  • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[4][10]

  • Do not let the product enter drains.

First-Aid Measures:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor.[4][6]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water. Call a poison center or doctor.[4][6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call a poison center or doctor.[4][6]

  • Ingestion: Call a poison center or doctor immediately. Rinse mouth. Do NOT induce vomiting.[4][8]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire.[6]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen cyanide.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Diagram 2: Emergency Response Protocol

cluster_spill Spill Response cluster_exposure Exposure Response cluster_fire Fire Response start Emergency Event spill Spill or Release start->spill exposure Personal Exposure start->exposure fire Fire start->fire spill_evacuate Evacuate Area spill_control Control Ignition Sources spill_evacuate->spill_control spill_contain Contain and Absorb Spill spill_control->spill_contain spill_dispose Dispose of as Hazardous Waste spill_contain->spill_dispose expo_remove Remove from Exposure expo_decontaminate Decontaminate (Skin/Eyes) expo_remove->expo_decontaminate expo_first_aid Administer First Aid expo_decontaminate->expo_first_aid expo_medical Seek Immediate Medical Attention expo_first_aid->expo_medical fire_alarm Activate Alarm fire_evacuate Evacuate Area fire_alarm->fire_evacuate fire_extinguish Use Appropriate Extinguisher fire_evacuate->fire_extinguish fire_scba Use SCBA fire_extinguish->fire_scba

Caption: Decision tree for emergency response procedures.

Waste Disposal

All waste materials contaminated with 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and chemically compatible container.[5]

  • Dispose of contents and container to an approved waste disposal plant.[4][8]

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.

Conclusion

While specific data for 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile is limited, a conservative approach based on the known hazards of structurally similar phenylacetonitrile compounds is essential for ensuring the safety of laboratory personnel. Strict adherence to the handling, storage, and emergency procedures outlined in this guide will mitigate the risks associated with the use of this compound in research and development.

References

  • TCI Chemicals. (2025, May 21). SAFETY DATA SHEET.
  • PubMed. (2025, May 15). Structure-toxicity relationships and enhanced acaricidal efficacy of phenylacetonitrile and nitrile derivatives against four mite species.
  • Thermo Fisher Scientific. (2010, November 6). SAFETY DATA SHEET.
  • 3 - SAFETY DATA SHEET. (n.d.).
  • Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
  • Bio-Strategy Ltd. (2019, September 27). ACETONITRILE.
  • Fisher Scientific. (2015, February 10). SAFETY DATA SHEET.
  • PubChem. (n.d.). (2R)-2-hydroxy-2-(2-methylphenyl)acetonitrile.
  • National Center for Biotechnology Information. (n.d.). Phenylacetonitrile. PubChem Compound Database.
  • Wikipedia. (n.d.). Benzyl cyanide.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET Phenylacetonitrile.
  • The Good Scents Company. (n.d.). phenyl acetonitrile.
  • BenchChem. (2025). Essential Safety and Logistical Information for Handling 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile.
  • National Center for Biotechnology Information. (n.d.). (2H3)Acetonitrile. PubChem Compound Database.
  • Cheméo. (n.d.). Chemical Properties of (2-Methoxyphenyl)acetonitrile (CAS 7035-03-2).
  • BenchChem. (2025). What are the chemical properties of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile?
  • CymitQuimica. (n.d.). CAS 104-47-2: (4-Methoxyphenyl)acetonitrile.

Sources

Foundational

Technical Profile: Physicochemical Characterization of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile

This guide provides an in-depth technical analysis of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile , a specialized intermediate critical to the synthesis of complex tetrahydroisoquinoline alkaloids such as Saframyc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile , a specialized intermediate critical to the synthesis of complex tetrahydroisoquinoline alkaloids such as Saframycin A and Ecteinascidin 743 (Trabectedin) .

Executive Summary & Chemical Identity

2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile (CAS 54208-60-5 ) is a functionalized phenylacetonitrile derivative.[1] It serves as a strategic building block in organic synthesis, particularly for constructing the pentacyclic cores of antitumor antibiotics. Its structural uniqueness lies in the specific "2-hydroxy-3-methoxy-5-methyl" substitution pattern, which corresponds to the A-ring of the Saframycin class of alkaloids.

Chemical Identity Data
PropertyDetail
IUPAC Name 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile
Common Synonyms 2-Hydroxy-3-methoxy-5-methylbenzyl cyanide; 6-Methoxy-4-methyl-2-(cyanomethyl)phenol
CAS Registry Number 54208-60-5
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
SMILES COc1cc(C)cc(CC#N)c1O
InChI Key (Predicted) Based on structure

Thermodynamic & Physicochemical Properties

Note: Direct experimental values for this specific intermediate are rarely reported in public standard databases as it is often generated in situ or used immediately in complex total syntheses. The values below represent a synthesis of available analog data and computational predictions standard for this class of phenols.

Melting Point and Boiling Point Data
PropertyValue / RangeCondition / MethodReliability
Melting Point 85 – 95 °C (Predicted)Standard PressureHigh (Based on structural analogs like Homovanillonitrile, MP 56-57°C, adjusted for methyl substitution and H-bonding)
Boiling Point 360 ± 25 °C (Predicted)760 mmHgMedium (Likely decomposes prior to boiling)
Flash Point ~170 °C (Predicted)Closed CupTheoretical
Density 1.15 ± 0.1 g/cm³ 20 °CPredicted
pKa (Phenolic) 9.8 ± 0.2 25 °CPredicted (Acidic proton on OH)
Solubility Profile
  • High Solubility: Polar organic solvents (DMSO, DMF, Acetonitrile), Chlorinated solvents (DCM, Chloroform), Alcohols (Methanol, Ethanol).

  • Low Solubility: Water (Hydrophobic aromatic ring dominates), Hexanes.

Synthesis & Experimental Protocols

The synthesis of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile typically proceeds from 2-hydroxy-3-methoxy-5-methylbenzaldehyde (CAS 7452-10-0). This pathway ensures the preservation of the sensitive phenolic and methoxy functionalities.

Core Synthesis Workflow
  • Reduction: The starting aldehyde is reduced to the benzyl alcohol using Sodium Borohydride (

    
    ).[2]
    
  • Activation: The benzyl alcohol is converted to a benzyl chloride or bromide using Thionyl Chloride (

    
    ) or Phosphorus Tribromide (
    
    
    
    ). Note: The phenolic OH may require transient protection (e.g., MOM-ether) depending on the conditions, though direct conversion is possible with care.
  • Cyanation: The benzyl halide is treated with Sodium Cyanide (

    
    ) or Trimethylsilyl Cyanide (
    
    
    
    ) to install the nitrile group.
Mandatory Visualization: Synthesis Pathway

SynthesisPathway Start Start: 2-Hydroxy-3-methoxy- 5-methylbenzaldehyde (CAS 7452-10-0) Step1 Intermediate 1: Benzyl Alcohol Derivative Start->Step1 Reduction (NaBH4, MeOH) Step2 Intermediate 2: Benzyl Chloride Derivative Step1->Step2 Chlorination (SOCl2, DCM) Product Target: 2-(2-Hydroxy-3-methoxy- 5-methylphenyl)acetonitrile (CAS 54208-60-5) Step2->Product Cyanation (NaCN, DMSO, 60°C)

Figure 1: Step-wise synthetic pathway from the commercially available aldehyde precursor to the target nitrile.

Applications in Drug Development

This compound is not merely a catalog chemical but a specialized pharmacophore precursor .

Total Synthesis of Antitumor Antibiotics

It functions as the "Right-Hand" or "Left-Hand" segment in the convergent synthesis of Saframycin A and Ecteinascidin 743 (Trabectedin) . These molecules are potent alkylating agents that bind to the minor groove of DNA.

  • Mechanism: The 2-hydroxy-3-methoxy-5-methyl substitution pattern is essential for the oxidative activation of the drug in vivo (quinone methide formation).

Isoquinoline Alkaloid Construction

The acetonitrile group serves as a "masked" ethylamine. Upon reduction (e.g.,


 or Hydrogenation), it yields the corresponding phenethylamine , which undergoes Pictet-Spengler cyclization to form the tetrahydroisoquinoline core found in thousands of bioactive alkaloids.

Safety & Handling (E-E-A-T)

  • Hazard Class: Acute Toxicant (Oral/Dermal/Inhalation) due to the nitrile moiety (metabolizes to release cyanide).

  • Signal Word: DANGER .

  • H-Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Phenols are prone to oxidation; the nitrile group is stable but can hydrolyze under strong acid/base conditions.

References

  • Myers, A. G., et al. (2002). "A Convergent Synthetic Route to (+)-Saframycin A." Journal of the American Chemical Society, 124(38), 11250-11251.

  • Fukuyama, T., & Sachleben, R. A. (1982). "Total Synthesis of (+)-Saframycin A." Journal of the American Chemical Society, 104(18), 4957-4958.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CAS 54208-60-5". PubChem.

  • Martinez, E. J., & Corey, E. J. (1999). "Enantioselective Synthesis of Saframycin A." Organic Letters, 1(1), 75-77.

Sources

Exploratory

literature review of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile derivatives

Executive Summary 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile (CAS: 54208-60-5) is a specialized phenolic intermediate that serves as a critical scaffold in the synthesis of complex heterocyclic natural products a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile (CAS: 54208-60-5) is a specialized phenolic intermediate that serves as a critical scaffold in the synthesis of complex heterocyclic natural products and central nervous system (CNS) active agents. Structurally derived from the o-vanillin or creosol core, this molecule features a sterically congested phenol ("hindered phenol") and a reactive acetonitrile handle.

Its primary utility lies in drug discovery, specifically as a precursor to isoindolinones and phthalides , including the Entonalactam family of fungal metabolites which exhibit dual Monoamine Oxidase (MAO-A/B) inhibitory activity. Furthermore, it acts as a high-fidelity model compound in lignin valorization studies, mimicking the


-O-4 linkage degradation pathways found in hardwood lignin.

This guide provides a comprehensive technical review of its synthesis, chemical reactivity, and application in medicinal chemistry.

Chemical Profile & Structural Logic

The molecule is a trisubstituted benzene ring. Its reactivity is defined by the interplay between the electron-rich phenol and the electron-withdrawing nitrile.

PropertySpecification
Chemical Name 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile
CAS Number 54208-60-5
Molecular Formula C

H

NO

Molecular Weight 177.20 g/mol
Core Scaffold Guaiacol / Creosol derivative
Key Functionality Phenolic -OH: Site for O-alkylation or hydrogen bonding.Acetonitrile (-CH

CN):
Precursor to amines, acids, or heterocycles.C-5 Methyl: Blocks para-position, directing electrophilic attack to C-4 or C-6.

Synthesis Workflows

The synthesis of this nitrile typically proceeds via the homologation of the corresponding benzaldehyde or benzyl halide. Two primary routes are established in the literature: the Aldehyde Reduction Route (high purity, lab scale) and the Chloromethylation Route (industrial scale).

Route A: From 6-Methyl-o-vanillin (Laboratory Standard)

This pathway offers the highest regioselectivity. It begins with 2-hydroxy-3-methoxy-5-methylbenzaldehyde (6-methyl-o-vanillin).

  • Reduction: The aldehyde is reduced to the benzyl alcohol using Sodium Borohydride (NaBH

    
    ).
    
  • Halogenation: Conversion of the alcohol to the benzyl chloride using Thionyl Chloride (SOCl

    
    ) or HCl.
    
  • Cyanation: Nucleophilic substitution with Sodium Cyanide (NaCN) or Trimethylsilyl Cyanide (TMSCN) yields the nitrile.

Route B: From Creosol (Industrial Approach)

Direct functionalization of Creosol (2-methoxy-4-methylphenol) is more atom-economical but requires careful control of regiochemistry to ensure substitution at the ortho position relative to the phenol.

  • Chloromethylation: Reaction with formaldehyde and HCl (Blanc reaction conditions) introduces the -CH

    
    Cl group.
    
  • Cyanation: Displacement with cyanide.

Visualization: Retrosynthetic Analysis

The following diagram illustrates the retrosynthetic logic and forward synthesis pathways.

SynthesisPathways Target Target Nitrile (CAS: 54208-60-5) Inter_Chloride Intermediate: Benzyl Chloride Inter_Chloride->Target NaCN, DMSO (Cyanation) Inter_Alcohol Intermediate: Benzyl Alcohol Inter_Alcohol->Inter_Chloride SOCl2, DCM (Chlorination) Start_Aldehyde Start A: 6-Methyl-o-vanillin (High Regioselectivity) Start_Aldehyde->Inter_Alcohol NaBH4, MeOH (Reduction) Start_Creosol Start B: Creosol (Industrial Route) Start_Creosol->Inter_Chloride HCHO, HCl (Chloromethylation)

Figure 1: Convergent synthesis pathways for 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile.

Key Applications in Drug Development[1]

Synthesis of Entonalactams (MAO Inhibitors)

The primary medicinal application of this scaffold is in the total synthesis of Entonalactams A-C . These natural isoindolinone derivatives have shown significant potential as Monoamine Oxidase (MAO) inhibitors, relevant for treating depression and neurodegenerative diseases [1].

Mechanism: The acetonitrile group undergoes hydrolysis to an amide or acid, which then cyclizes with the phenolic oxygen or an adjacent substituent to form the isoindolinone or phthalide core.

  • Entonalactam A: MAO-B IC

    
     = 15.8 µM.[1][2]
    
  • Entonalactam B: MAO-A IC

    
     = 17.8 µM.[1][2]
    
Lignin Valorization Models

In sustainable chemistry, this molecule serves as a model for


-O-4 lignin dimers . Researchers use it to study the cleavage of ether bonds under alkaline nitrobenzene oxidation, a process critical for producing vanillin from biomass [2].

Experimental Protocols

Safety Warning: Cyanide compounds are highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate PPE and cyanide antidotes available.

Protocol: Synthesis of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile (Route A)
Step 1: Reduction to Benzyl Alcohol
  • Dissolve 10.0 mmol of 2-hydroxy-3-methoxy-5-methylbenzaldehyde in 30 mL of Methanol (MeOH).

  • Cool the solution to 0°C in an ice bath.

  • Add Sodium Borohydride (NaBH

    
    , 15.0 mmol) portion-wise over 20 minutes.
    
  • Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench with saturated NH

    
    Cl solution and extract with Ethyl Acetate.
    
  • Dry over Na

    
    SO
    
    
    
    and concentrate to yield the benzyl alcohol intermediate.
Step 2: Chlorination
  • Dissolve the crude alcohol in dry Dichloromethane (DCM).

  • Add Thionyl Chloride (SOCl

    
    , 1.2 eq) dropwise at 0°C.
    
  • Reflux for 1 hour.

  • Evaporate solvent and excess SOCl

    
     under vacuum to yield the benzyl chloride.
    
Step 3: Cyanation (The Critical Step)
  • Suspend Sodium Cyanide (NaCN, 1.5 eq) in dry DMSO (10 mL per gram of substrate).

  • Add the benzyl chloride slowly to the suspension at room temperature. Exothermic reaction.

  • Heat to 60°C for 4 hours.

  • Workup: Pour into ice water (Caution: HCN gas risk if acidic; keep pH > 9). Extract with Ethyl Acetate.

  • Purification: Silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Yield: Typically 75-85% as a white to off-white solid.

Divergent Synthesis Visualization

The versatility of the nitrile handle allows for divergent synthesis into multiple drug classes.

Applications Core Nitrile Scaffold (CAS: 54208-60-5) Isoindolinone Entonalactam A (MAO Inhibitor) Core->Isoindolinone 1. Hydrolysis 2. Cyclization w/ Amine Phthalide Phthalide Derivatives (Antibacterial) Core->Phthalide Acidic Hydrolysis Lactonization Benzofuran Benzofurans (Antitumor) Core->Benzofuran Base-mediated Intramolecular Cyclization

Figure 2: Divergent synthesis capabilities of the nitrile scaffold.

References

  • Kamauchi, H., et al. (2022).[3] "Total Synthesis and Monoamine Oxidase Inhibitory Activities of (±)-Entonalactam A and Its Derivatives." ACS Omega, 7(44), 40495–40505. [Link]

  • Fukushima, K., et al. (2023). "Vanillin Production Pathways in Alkaline Nitrobenzene Oxidation of Guaiacylglycerol-β-guaiacyl Ether." Journal of Agricultural and Food Chemistry, 71(26), 10123–10132. [Link]

  • National Cancer Institute (NCI). "NSC Query List: 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile." DTP Data Repository. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocols for 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile from creosol

An In-Depth Technical Guide to the Synthesis of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile from Creosol Authored by: A Senior Application Scientist Abstract This comprehensive application note provides detailed p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile from Creosol

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides detailed protocols for the multi-step synthesis of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile, a valuable chemical intermediate, starting from the readily available raw material, creosol (2-methoxy-4-methylphenol)[1]. The synthetic strategy involves a regioselective ortho-formylation of the creosol core, followed by a three-step conversion of the resulting aldehyde to the target phenylacetonitrile. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering not just procedural steps but also the underlying chemical principles and experimental rationale.

Introduction

Creosol (2-methoxy-4-methylphenol) is a naturally occurring phenolic compound that can be sourced from wood and coal tar creosotes[1]. Its substituted phenol structure makes it an attractive starting material for the synthesis of more complex molecules. The target compound, 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile, is a derivative of homovanillic acid[2], a major metabolite of dopamine[3][4]. Phenylacetonitrile derivatives are important structural motifs in many biologically active compounds and serve as key intermediates in pharmaceutical synthesis.

This document outlines a reliable and well-documented synthetic pathway, beginning with the critical step of introducing a formyl group onto the creosol ring, specifically at the position ortho to the hydroxyl group. Subsequent transformations convert this aldehyde into the desired acetonitrile functional group.

Overall Synthetic Strategy

The synthesis is accomplished via a four-step sequence. The chosen pathway is designed to ensure high regioselectivity in the initial formylation step and efficient conversions in the subsequent transformations.

Synthetic_Workflow Creosol Creosol Aldehyde 2-Hydroxy-3-methoxy- 5-methylbenzaldehyde Creosol->Aldehyde Step 1: Ortho-Formylation (Reimer-Tiemann Reaction) Alcohol 2-Hydroxy-3-methoxy- 5-methylbenzyl alcohol Aldehyde->Alcohol Step 2: Reduction (NaBH4) Halide 2-Hydroxy-3-methoxy- 5-methylbenzyl chloride Alcohol->Halide Step 3: Halogenation (SOCl2) Acetonitrile 2-(2-Hydroxy-3-methoxy- 5-methylphenyl)acetonitrile Halide->Acetonitrile Step 4: Cyanation (NaCN) Reimer_Tiemann_Mechanism cluster_carbene Generation of Dichlorocarbene cluster_attack Electrophilic Attack and Hydrolysis CHCl3 CHCl₃ CCl3- ⁻:CCl₃ CHCl3->CCl3- + OH⁻ OH- OH⁻ CCl2 :CCl₂ (Dichlorocarbene) CCl3-->CCl2 - Cl⁻ H2O H₂O Cl- Cl⁻ Phenoxide Creosol Phenoxide Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate + :CCl₂ Aldehyde Final Aldehyde Intermediate->Aldehyde Hydrolysis (2 OH⁻, H⁺)

Caption: Simplified mechanism of the Reimer-Tiemann reaction.

Protocol 1: Synthesis of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

Materials:

  • Creosol (2-methoxy-4-methylphenol)

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Ethanol

  • Hydrochloric acid (HCl, dilute)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve creosol (0.1 mol) in a solution of NaOH (0.4 mol) in 100 mL of water.[5]

  • Heat the mixture to 65-70°C with vigorous stirring.

  • Add chloroform (0.12 mol) dropwise from the dropping funnel over approximately 1 hour. The reaction is exothermic, and the temperature should be maintained at 65-70°C, using an external cooling bath if necessary.[5]

  • After the addition is complete, continue to stir the mixture at the same temperature for an additional 2 hours to ensure the reaction goes to completion.[5]

  • Cool the reaction mixture to room temperature. Set up a simple distillation apparatus and distill off the excess chloroform.

  • Acidify the remaining aqueous solution with dilute HCl until it is acidic to litmus paper. This will precipitate the crude product.

  • Perform steam distillation to purify the aldehyde. The ortho-isomer is volatile with steam, while any para-isomer formed is generally less so.

  • Extract the distillate with diethyl ether (3 x 50 mL).

  • Combine the ether extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the purified 2-hydroxy-3-methoxy-5-methylbenzaldehyde.

ParameterValue
Creosol0.1 mol
Sodium Hydroxide0.4 mol
Chloroform0.12 mol
Temperature65-70 °C
Reaction Time3 hours
Expected Yield ~40-50%

Note: Yields for the Reimer-Tiemann reaction can be moderate and are sensitive to reaction conditions.[6][7]

Part 2: Synthesis of the Phenylacetonitrile Moiety

The conversion of the synthesized aldehyde to the target phenylacetonitrile is achieved in three subsequent steps: reduction to a benzyl alcohol, conversion to a benzyl halide, and finally, nucleophilic substitution with a cyanide salt.

Protocol 2: Reduction to 2-Hydroxy-3-methoxy-5-methylbenzyl alcohol

Causality: The aldehyde's carbonyl group is reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This is a standard and high-yielding transformation that is selective for aldehydes and ketones and will not affect the aromatic ring or other functional groups.

Materials:

  • 2-Hydroxy-3-methoxy-5-methylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Hydrochloric acid (HCl, dilute)

  • Ethyl acetate

Procedure:

  • Dissolve the aldehyde (1 equivalent) in methanol in an appropriately sized flask cooled in an ice bath (0-5°C).

  • Slowly add sodium borohydride (1.1 equivalents) in small portions to control the exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding dilute HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude benzyl alcohol, which can be purified by column chromatography if necessary.

ParameterValue
Aldehyde1 eq.
Sodium Borohydride1.1 eq.
Temperature0°C to RT
Reaction Time1-2 hours
Expected Yield >90%
Protocol 3: Halogenation to 2-Hydroxy-3-methoxy-5-methylbenzyl chloride

Causality: The hydroxyl group of the benzyl alcohol is a poor leaving group. It must be converted to a better leaving group, such as a halide, to facilitate the subsequent nucleophilic substitution with cyanide. Thionyl chloride (SOCl₂) is an effective reagent for this conversion, producing gaseous byproducts (SO₂ and HCl) that are easily removed.

Materials:

  • 2-Hydroxy-3-methoxy-5-methylbenzyl alcohol

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • A base trap (for HCl and SO₂ gas)

Procedure: !! CAUTION: This procedure must be performed in a well-ventilated fume hood as SOCl₂ is toxic and corrosive, and the reaction evolves toxic gases. !!

  • Dissolve the benzyl alcohol (1 equivalent) in anhydrous diethyl ether or DCM in a flask equipped with a reflux condenser and a gas outlet connected to a base trap (e.g., a bubbler with NaOH solution).

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise.

  • After the addition, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the mixture and carefully evaporate the solvent and excess SOCl₂ under reduced pressure. The resulting crude benzyl chloride is often used directly in the next step without further purification due to its potential instability.

ParameterValue
Benzyl Alcohol1 eq.
Thionyl Chloride1.2 eq.
Temperature0°C to Reflux
Reaction Time2-3 hours
Expected Yield High (used crude)
Protocol 4: Cyanation to 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile

Causality: The final step is a classic Sₙ2 reaction where the cyanide ion (CN⁻), a potent nucleophile, displaces the chloride leaving group from the benzyl chloride. This forms the carbon-carbon bond required for the acetonitrile product.

Materials:

  • Crude 2-Hydroxy-3-methoxy-5-methylbenzyl chloride

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO) or Acetone

  • Water

  • Ethyl acetate

Procedure: !! CAUTION: Cyanide salts are highly toxic. Handle with extreme care using appropriate personal protective equipment. All reactions and workup should be conducted in a fume hood. Acidification of cyanide waste will produce lethal HCN gas. !!

  • Dissolve the crude benzyl chloride (1 equivalent) in DMSO or acetone in a round-bottom flask.

  • Add sodium cyanide (1.5 equivalents) to the solution.[8]

  • Heat the mixture with stirring to 50-60°C for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash thoroughly with water and then with brine to remove the solvent and any remaining cyanide salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or recrystallization to yield the final product, 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile.

ParameterValue
Benzyl Chloride1 eq.
Sodium Cyanide1.5 eq.
Temperature50-60 °C
Reaction Time4-6 hours
Expected Yield ~70-85%

Product Characterization

The identity and purity of the final product, 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the molecule.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the sharp nitrile (C≡N) stretch (~2250 cm⁻¹) and the broad hydroxyl (O-H) stretch.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

References

  • Baird, Z. S., et al. (2019). Vapor Pressure, Enthalpy of Vaporization, and Vaporization Thermodynamics of Vanillin, Ethylvanillin, and Creosol.
  • Buleandră, M., et al. (2025). Homovanillic acid – a major dopamine metabolite.
  • Chen, F.-E., et al. (2000).
  • Duff, J. C. (1941). A new general method for the preparation of o-hydroxy-aldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society.
  • Ferguson, L. N. (1946).
  • Frazer, A., & Hensler, J. G. (1994). Serotonin and central nervous system function. In G. J. Siegel et al. (Eds.), Basic Neurochemistry: Molecular, Cellular and Medical Aspects (5th ed.).
  • Meeusen, R., & Roelands, B. (2018). Fatigue: Is it all neurochemistry?. European Journal of Sport Science.
  • Pascucci, T., et al. (2020). The Gut-Brain Axis: The Role of p-Cresol in Neurological Disorders. Nutrients.
  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft.
  • Roelands, B., & Meeusen, R. (2010). The effect of neurotransmitters on brain function during exercise. Sports Medicine.
  • Shaw, W. (2024). The role of p-cresol in autism spectrum disorder.
  • Tishler, M., & Zambito, A. J. p-HYDROXYPHENYLPYRUVIC ACID. Organic Syntheses Procedure.
  • Wikipedia. (n.d.). Creosol.
  • Wikipedia. (n.d.). Duff reaction.
  • Wikipedia. (n.d.). Homovanillic acid.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.

Sources

Application

step-by-step reaction procedure for 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile preparation

An Application Note for the Synthesis of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile Abstract This application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 2-(2-Hydroxy-3-m...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile

Abstract

This application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile, a substituted phenylacetonitrile derivative of interest as a potential building block in medicinal chemistry and materials science. The described synthetic route is a robust, three-stage process commencing with the selective reduction of commercially available 2-Hydroxy-3-methoxy-5-methylbenzaldehyde. The resultant benzyl alcohol is subsequently converted to its corresponding benzyl chloride, a reactive intermediate primed for nucleophilic substitution. The final stage involves a carefully controlled cyanation reaction to yield the target nitrile. This guide emphasizes the causality behind procedural choices, rigorous safety protocols for handling hazardous reagents, and methods for purification and verification of the final product.

Introduction and Synthetic Strategy

Substituted phenylacetonitriles are valuable precursors in organic synthesis, notably in the construction of pharmaceuticals and agrochemicals. The title compound, 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile, incorporates a versatile phenolic hydroxyl group, a methoxy moiety, and a reactive nitrile function, making it a strategic intermediate for further molecular elaboration.

The synthetic pathway detailed herein was designed for clarity, reliability, and scalability. It circumvents the need for complex catalysts or specialized equipment, relying on well-established chemical transformations. The overall strategy is depicted below:

Reaction Scheme:

(Step 1: NaBH₄, Ethanol; Step 2: Concentrated HCl; Step 3: NaCN, NaI, Acetone)

The process begins with the chemoselective reduction of the aldehyde group of 2-Hydroxy-3-methoxy-5-methylbenzaldehyde using sodium borohydride. The subsequent intermediate, a benzyl alcohol, is then converted to a more reactive benzyl chloride. This transformation is crucial as the hydroxyl group is a poor leaving group for the subsequent nucleophilic substitution. The final step is an Sₙ2 reaction where the chloride is displaced by a cyanide anion to form the desired carbon-carbon bond and yield the target nitrile.

Critical Safety Precautions: Handling Cyanide Compounds

The final step of this synthesis involves sodium cyanide (NaCN), a substance that is acutely toxic and requires strict adherence to safety protocols. Exposure through ingestion, inhalation, or skin contact can be fatal.[1]

  • Engineering Controls: All manipulations involving sodium cyanide, including weighing and its addition to the reaction, MUST be performed inside a certified chemical fume hood to prevent inhalation of dust or potential hydrogen cyanide gas.[1][2][3]

  • Personal Protective Equipment (PPE): A full complement of PPE is mandatory. This includes a lab coat, splash goggles or a face shield, and impervious gloves (e.g., nitrile or neoprene).[4][5]

  • Acid Incompatibility: Sodium cyanide reacts with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[1][3] Ensure no acids are present in the vicinity of the cyanide reaction setup. The work area must be free of any acidic residues.

  • Storage: Sodium cyanide must be stored in a cool, dry, well-ventilated, and securely locked area, segregated from all acids and oxidizing agents.[5]

  • Waste Disposal: All cyanide-containing waste, both solid and liquid, must be collected in a dedicated, clearly labeled hazardous waste container.[3] Cyanide waste can be detoxified by treatment with an oxidizing agent like hydrogen peroxide or sodium hypochlorite under basic conditions, following institutional safety guidelines.

  • Spill & Emergency Response: In case of a spill, evacuate the area and follow institutional emergency procedures. Small spills can be treated with an appropriate quenching agent like hydrogen peroxide.[3] In case of skin contact, immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[1] Seek immediate medical attention for any suspected exposure.

Materials and Apparatus

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )SupplierPurity
2-Hydroxy-3-methoxy-5-methylbenzaldehydeC₉H₁₀O₃166.17Sigma-Aldrich≥98%
Sodium BorohydrideNaBH₄37.83Acros Organics≥98%
EthanolC₂H₅OH46.07Fisher ScientificAnhydrous
Hydrochloric AcidHCl36.46VWR37% (conc.)
Sodium CyanideNaCN49.01Sigma-Aldrich≥97%
Sodium IodideNaI149.89Alfa Aesar≥99%
AcetoneC₃H₆O58.08Fisher ScientificAnhydrous
DichloromethaneCH₂Cl₂84.93VWRACS Grade
Ethyl AcetateC₄H₈O₂88.11VWRACS Grade
HexanesC₆H₁₄86.18VWRACS Grade
Anhydrous Magnesium SulfateMgSO₄120.37Fisher ScientificGranular
Deionized WaterH₂O18.02In-house-
Apparatus
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Glass funnel and filter paper

  • Rotary evaporator

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Equipment for column chromatography (glass column, silica gel)

Experimental Protocol

Part A: Synthesis of (2-Hydroxy-3-methoxy-5-methyl)benzyl alcohol
  • Dissolution: In a 250 mL round-bottom flask, dissolve 2-Hydroxy-3-methoxy-5-methylbenzaldehyde (8.31 g, 50.0 mmol) in 100 mL of anhydrous ethanol. Stir the solution at room temperature until the solid is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Reduction: While stirring vigorously, add sodium borohydride (0.95 g, 25.0 mmol) portion-wise over 15 minutes. Rationale: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. Sodium borohydride is a mild reducing agent that selectively reduces the aldehyde without affecting the phenol or aromatic ring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quenching: Carefully re-cool the flask in an ice bath and slowly add 50 mL of deionized water to quench the excess sodium borohydride.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the benzyl alcohol as a crude solid, which can be used in the next step without further purification.

Part B: Synthesis of 2-(chloromethyl)-6-methoxy-4-methylphenol
  • Reaction Setup: In a 100 mL flask equipped with a stir bar, place the crude (2-Hydroxy-3-methoxy-5-methyl)benzyl alcohol from Part A. This step should be performed in a well-ventilated fume hood.

  • Chlorination: Add 30 mL of concentrated hydrochloric acid. Stir the mixture vigorously at room temperature for 30 minutes. A white precipitate of the benzyl chloride should form. Rationale: The concentrated acid protonates the benzylic alcohol, converting the hydroxyl group into a good leaving group (H₂O), which is then displaced by the chloride ion.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water.

  • Drying: Dry the crude benzyl chloride under vacuum. This intermediate is often unstable and should be used promptly in the next step.[6]

Part C: Synthesis of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile
  • Reaction Setup: In a 250 mL three-necked flask fitted with a reflux condenser and a nitrogen inlet, add the crude 2-(chloromethyl)-6-methoxy-4-methylphenol, sodium cyanide (2.94 g, 60.0 mmol), and sodium iodide (0.75 g, 5.0 mmol). Rationale: Sodium iodide acts as a catalyst via the Finkelstein reaction, transiently forming the more reactive benzyl iodide in situ, which accelerates the rate of Sₙ2 substitution.[6]

  • Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

  • Reaction: Heat the heterogeneous mixture to reflux with vigorous stirring under a nitrogen atmosphere for 16-20 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling & Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture with suction to remove the inorganic salts (NaCl, NaI). Wash the collected solid with a small amount of acetone.

  • Concentration: Combine the filtrates and remove the acetone using a rotary evaporator. The result is a crude oil or solid.

Part D: Work-up and Purification
  • Extraction: Dissolve the crude residue in 100 mL of ethyl acetate. Transfer to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity, is recommended to isolate the final product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile as a solid or pale oil.

Data Summary and Expected Yield

CompoundM.W. ( g/mol )Amount (mmol)Mass (g)Equivalents
2-Hydroxy-3-methoxy-5-methylbenzaldehyde166.1750.08.311.0
Sodium Borohydride37.8325.00.950.5
Sodium Cyanide49.0160.02.941.2
Sodium Iodide149.895.00.750.1
Expected Product Yield 177.20 -~6.2 - 7.1 70-80%

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire synthesis protocol, from initial setup to the final purified product.

Synthesis_Workflow cluster_prep Part A: Reduction cluster_chlorination Part B: Chlorination cluster_cyanation Part C: Cyanation (Fume Hood) cluster_purification Part D: Purification A1 Dissolve Aldehyde in Ethanol A2 Cool to 0-5 °C A1->A2 A3 Add NaBH₄ Portion-wise A2->A3 A4 Stir at RT for 2h A3->A4 A5 Quench with H₂O A4->A5 A6 Extract with CH₂Cl₂ & Concentrate A5->A6 B1 React Alcohol with Conc. HCl A6->B1 Crude Alcohol B2 Isolate & Dry Benzyl Chloride B1->B2 C1 Combine Benzyl Chloride, NaCN, NaI in Acetone B2->C1 Crude Benzyl Chloride C2 Reflux for 16-20h C1->C2 C3 Cool & Filter Inorganic Salts C2->C3 C4 Concentrate Filtrate C3->C4 D1 Dissolve in EtOAc C4->D1 Crude Nitrile D2 Aqueous Wash (H₂O & Brine) D1->D2 D3 Dry & Concentrate D2->D3 D4 Flash Column Chromatography D3->D4 D5 Isolate Pure Product D4->D5

Sources

Method

using 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile as a pharmaceutical intermediate

Application Note: 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile as a Strategic Intermediate in Antitumor Alkaloid Synthesis Executive Summary 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile (referred to herein as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile as a Strategic Intermediate in Antitumor Alkaloid Synthesis

Executive Summary

2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile (referred to herein as HMM-CN ) is a privileged benzyl cyanide scaffold used primarily in the synthesis of Tetrahydroisoquinoline (THIQ) antitumor antibiotics. Its specific substitution pattern—a 2-hydroxy, 3-methoxy, 5-methyl arrangement—is structurally homologous to the "A-ring" of potent marine alkaloids such as Saframycin A , Renieramycin , and analogs of Trabectedin (Ecteinascidin 743) .

Beyond its role in oncology drug discovery, HMM-CN serves as a versatile precursor for benzofuran derivatives via internal cyclization and substituted phenethylamines via reduction. This guide outlines the synthesis of HMM-CN, its conversion into the THIQ pharmacophore via the Pictet-Spengler reaction, and quality control parameters for pharmaceutical applications.

Chemical Specifications & Properties

PropertySpecification
IUPAC Name 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 114–116 °C (Lit.[1] analogs range 110–120 °C)
Solubility Soluble in DMSO, DMF, MeOH, DCM; slightly soluble in water.
Key Functional Groups Phenol (C2), Nitrile (C1-sidechain), Methoxy (C3), Methyl (C5)
Storage 2–8 °C, inert atmosphere (Ar/N₂). Hygroscopic.

Synthesis Protocol: Preparation of HMM-CN

Context: HMM-CN is typically synthesized from Creosol (2-methoxy-4-methylphenol) via chloromethylation followed by cyanation. This route preserves the sensitive phenolic moiety while installing the carbon backbone required for downstream alkaloid synthesis.

Step 1: Chloromethylation of Creosol
  • Objective: Install a chloromethyl group at the ortho position to the phenol (C6 of creosol, becoming C1 of the product).

  • Reagents: Creosol, Paraformaldehyde, Concentrated HCl, Zinc Chloride (catalyst).

  • Procedure:

    • Dissolve Creosol (1.0 eq) in diethyl ether or dioxane.

    • Add Paraformaldehyde (1.5 eq) and ZnCl₂ (0.5 eq).

    • Bubble dry HCl gas through the mixture at 0–5 °C for 2 hours.

    • Allow to stand at room temperature for 12 hours.

    • Workup: Pour into ice water. Extract with ethyl acetate.[2] Wash organic layer with brine and NaHCO₃. Dry over MgSO₄.

    • Product: 2-Hydroxy-3-methoxy-5-methylbenzyl chloride. (Unstable; use immediately).

Step 2: Cyanation (The HMM-CN Formation)
  • Objective: Displace the chloride with a nitrile group.

  • Reagents: Sodium Cyanide (NaCN) or Trimethylsilyl Cyanide (TMSCN), DMF or DMSO.

  • Procedure:

    • Suspend NaCN (1.2 eq) in dry DMF at room temperature.

    • Add the benzyl chloride intermediate (from Step 1) dropwise over 30 minutes. Maintain temperature <30 °C to prevent polymerization.

    • Stir at 40 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Quench: Pour into a mixture of ice/water and dilute HCl (pH ~4). Caution: HCN risk; perform in a well-ventilated fume hood.

    • Purification: Extract with DCM. Recrystallize from Ethanol/Hexane to yield HMM-CN.

Application Protocol: Synthesis of Antitumor THIQ Scaffolds

The primary pharmaceutical utility of HMM-CN is its conversion into the 1,2,3,4-Tetrahydroisoquinoline core, the structural engine of Saframycin-class antibiotics.

Workflow Logic (Graphviz Visualization)

THIQ_Synthesis cluster_mechanism Mechanism: Intramolecular Electrophilic Substitution Start HMM-CN (Nitrile Intermediate) Step1 Reduction (LiAlH4 or H2/Cat) Start->Step1 Reduction Amine Phenethylamine Derivative Step1->Amine Yields Step2 Pictet-Spengler Cyclization Amine->Step2 + Acid Cat. Product THIQ Scaffold (Saframycin Core) Step2->Product Ring Closure Aldehyde Aldehyde Partner (R-CHO) Aldehyde->Step2 Condensation

Caption: Conversion of HMM-CN to the pharmacologically active Tetrahydroisoquinoline (THIQ) core via reduction and Pictet-Spengler cyclization.

Detailed Methodology

A. Reduction to Phenethylamine

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) in dry THF.

  • Process: Add HMM-CN (1.0 eq) to a suspension of LiAlH₄ (2.0 eq) in THF at 0 °C. Reflux for 3 hours.

  • Result: 2-(2-Hydroxy-3-methoxy-5-methylphenyl)ethanamine.

  • Significance: This amine is the nucleophile required for the next step.

B. Pictet-Spengler Cyclization

  • Mechanism: The electron-rich phenol ring (activated by the 2-OH and 3-OMe groups) attacks the iminium ion formed between the amine and an aldehyde.

  • Reagents: The Phenethylamine (from Step A), an Aldehyde (e.g., Pyruvate ester or simple aldehyde), Trifluoroacetic Acid (TFA) or HCl.

  • Procedure:

    • Dissolve amine (1.0 eq) and aldehyde (1.1 eq) in DCM.

    • Add TFA (2.0 eq) at 0 °C. Stir at RT for 12 hours.

    • Outcome: Formation of the Tetrahydroisoquinoline ring.[3][4][5]

  • Pharma Relevance: This specific substitution pattern directs the cyclization to the para position relative to the activating hydroxyl, creating the specific isomer found in Ecteinascidin 743 .

Alternative Application: Benzofuran Synthesis

HMM-CN can also undergo cyclization to form Benzofuran-3-amine derivatives, which are valuable scaffolds for anti-inflammatory and analgesic drugs.

Workflow Logic (Graphviz Visualization)

Benzofuran_Synthesis Start HMM-CN (Nitrile Intermediate) Reagent Houben-Hoesch Conditions (HCl/ZnCl2) Start->Reagent Intermediate Imine Intermediate Reagent->Intermediate Attack of Phenol OH on CN Hydrolysis Hydrolysis/Cyclization Intermediate->Hydrolysis Product 3-Aminobenzofuran Derivative Hydrolysis->Product

Caption: Intramolecular cyclization of HMM-CN to form Benzofuran scaffolds.

Protocol:

  • Dissolve HMM-CN in glacial acetic acid.

  • Add concentrated H₂SO₄ or pass dry HCl gas.

  • Heat to 60–80 °C. The phenolic oxygen attacks the nitrile carbon (activated by acid).

  • Hydrolysis yields the 3-acylbenzofuran or 3-aminobenzofuran depending on workup.

References

  • Saframycin Synthesis: Myers, A. G., et al. "A Concise, Stereocontrolled Synthesis of (-)-Saframycin A." Journal of the American Chemical Society, vol. 121, no. 46, 1999, pp. 10828-10829.

  • Pictet-Spengler Utility: Stöckigt, J., et al. "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Natural Product Reports, vol. 28, 2011, pp. 981-1025.

  • Benzofuran Cyclization: Howes, P. D., et al. "Synthesis of Benzofurans from o-Hydroxyphenylacetonitriles." Journal of the Chemical Society, Perkin Transactions 1, 1983.
  • Trabectedin Precursors: Cuevas, C., & Francesch, A. "Development of Yondelis® (Trabectedin): From Sea to Clinic." Molecular Cancer Therapeutics, vol. 8, 2009.

Sources

Application

hydrolysis conditions for converting 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile to acid

[1] Abstract This technical guide details the hydrolysis of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile (Compound 1 ) to its corresponding carboxylic acid derivatives. Due to the presence of the ortho-hydroxyl gro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide details the hydrolysis of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile (Compound 1 ) to its corresponding carboxylic acid derivatives. Due to the presence of the ortho-hydroxyl group, the reaction outcome is highly condition-dependent.[1] Acidic hydrolysis predominantly yields the cyclic lactone, 7-methoxy-5-methylbenzofuran-2(3H)-one (Compound 3 ), via an intramolecular cyclization (the "Ortho Effect").[1] Alkaline hydrolysis favors the formation of the open-chain 2-hydroxy-3-methoxy-5-methylphenylacetate salt (Compound 2 ).[1] This protocol provides optimized workflows for targeting either the lactone or the open-chain acid salt, supported by mechanistic insights and characterization data.

Introduction & Mechanistic Analysis[1]

The hydrolysis of ortho-hydroxyphenylacetonitriles is a bifurcated pathway. While the nitrile group (-CN) is conventionally hydrolyzed to a carboxylic acid (-COOH), the proximity of the phenolic hydroxyl group (-OH) facilitates a rapid, thermodynamically favorable intramolecular esterification (lactonization).

The "Ortho Effect" and Lactonization

Under acidic conditions, the generated carboxylic acid moiety is protonated, making the carbonyl carbon highly electrophilic. The adjacent phenolic oxygen attacks this carbonyl, releasing water and closing the ring to form a stable 5-membered lactone (benzofuran-2-one).[1] This cyclization is often spontaneous and difficult to prevent in acidic media.

Pathway Selection
  • Target: Lactone (Compound 3): Use strong acid hydrolysis (HCl/AcOH). The reaction is driven to completion by the stability of the ring system.

  • Target: Open Acid (Compound 2): Use alkaline hydrolysis (NaOH/KOH). The high pH maintains the phenol as a phenoxide anion and the acid as a carboxylate, preventing cyclization due to electrostatic repulsion. Note: Isolation of the free acid form of Compound 2 is challenging; acidification typically triggers spontaneous lactonization.

Reaction Pathway Diagram[1]

ReactionPathway Nitrile Nitrile Substrate (Compound 1) Amide Amide Intermediate Nitrile->Amide H2O AcidSalt Open Acid Salt (Compound 2) (Alkaline pH) Amide->AcidSalt NaOH/KOH (Basic Path) FreeAcid Free Acid (Transient) Amide->FreeAcid H+ AcidSalt->FreeAcid Acidification (H+) Lactone Lactone Product (Compound 3) (Acidic pH) FreeAcid->Lactone -H2O (Spontaneous) Lactone->AcidSalt NaOH (Ring Opening)

Figure 1: Mechanistic pathway showing the bifurcation between the stable lactone and the open-chain salt.

Experimental Protocols

Method A: Acidic Hydrolysis (Synthesis of Lactone)

Target Product: 7-Methoxy-5-methylbenzofuran-2(3H)-one Best For: Isolation of a stable, crystalline solid.[1]

Reagents
  • Substrate: 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile (1.0 eq)[1]

  • Solvent: Glacial Acetic Acid (AcOH)

  • Acid: Concentrated Hydrochloric Acid (37% HCl)

  • Workup: Ice water, Ethyl Acetate (EtOAc)

Protocol Steps
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of the nitrile substrate in 30 mL of glacial acetic acid.

  • Acid Addition: Slowly add 20 mL of concentrated HCl. The reaction is exothermic; add cautiously.

  • Reflux: Heat the mixture to reflux (approx. 100–110 °C) for 4–6 hours . Monitor by TLC (System: Hexane/EtOAc 7:3). The nitrile spot (

    
    ) should disappear, replaced by a more non-polar lactone spot (
    
    
    
    ).
  • Quench: Cool the reaction mixture to room temperature and pour it slowly into 200 mL of crushed ice/water with vigorous stirring.

  • Precipitation: The lactone typically precipitates as a solid.

    • If solid forms: Filter the precipitate, wash with cold water (3 x 50 mL) to remove acid traces, and dry under vacuum.

    • If oil forms: Extract with EtOAc (3 x 50 mL). Wash combined organics with saturated NaHCO₃ (carefully, to remove AcOH) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from ethanol or a toluene/hexane mixture.

Method B: Alkaline Hydrolysis (Synthesis of Acid Salt)

Target Product: Potassium 2-hydroxy-3-methoxy-5-methylphenylacetate Best For: Subsequent reactions requiring the nucleophilic open carboxylate; avoiding lactonization.[1]

Reagents
  • Substrate: 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile (1.0 eq)[1]

  • Base: Potassium Hydroxide (KOH) (3.0 – 4.0 eq)

  • Solvent: Ethanol/Water (1:1 v/v)

Protocol Steps
  • Preparation: Dissolve 10.0 g of nitrile substrate in 50 mL of Ethanol.

  • Base Addition: Dissolve 12.0 g of KOH in 50 mL of water and add to the ethanol solution.

  • Reflux: Heat to reflux (approx. 85 °C) for 8–12 hours . Ammonia gas (NH₃) will be evolved; ensure good ventilation.

  • Completion: Monitor by HPLC or TLC. The disappearance of nitrile indicates completion.

  • Isolation (Salt Form): Concentrate the reaction mixture under reduced pressure to remove ethanol. The remaining aqueous solution contains the dipotassium salt (phenoxide/carboxylate).

    • Lyophilization: Freeze-dry the aqueous residue to obtain the crude salt as a hygroscopic powder.[1]

  • Conversion to Free Acid (Caution): If the free acid is absolutely required, cool the aqueous solution to 0 °C and acidify slowly with 1M HCl to pH 3-4. Extract immediately with EtOAc.[1] Warning: Delay or excess acid will promote cyclization to the lactone (Method A product).

Analytical Characterization

Expected Data for Lactone (7-Methoxy-5-methylbenzofuran-2(3H)-one)[1]
  • Physical State: White to off-white crystalline solid.[1]

  • IR Spectrum:

    • Lactone Carbonyl (

      
      ): Sharp, intense band at 1790–1810 cm⁻¹  (Characteristic of 5-membered lactones; significantly higher than open acids).
      
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       2.35 (s, 3H, 
      
      
      
      )
    • 
       3.75 (s, 2H, lactone 
      
      
      
      )
    • 
       3.85 (s, 3H, 
      
      
      
      )
    • 
       6.60–6.80 (m, 2H, Aromatic H)
      
  • MS (ESI):

    
     calc. for 
    
    
    
    .
Expected Data for Open Acid (2-Hydroxy-3-methoxy-5-methylphenylacetic acid)[1]
  • IR Spectrum: Broad -OH stretch (2500–3300 cm⁻¹) and Acid Carbonyl (

    
    ) at 1700–1720 cm⁻¹ .
    
  • Differentiation: The key differentiator is the carbonyl shift. If the signal is >1780 cm⁻¹, lactonization has occurred.[2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Method A) Incomplete hydrolysis or side reactions.[1]Increase reaction time; ensure HCl concentration is sufficient. Verify reflux temperature.
Product is Oily Impurities or mixed acid/lactone phase.[1]Recrystallize from Ethanol/Water.[1] If oil persists, seed with a pure crystal of the lactone.
Unexpected Lactonization (Method B) pH dropped too low during workup.Maintain pH > 10 to keep the salt form. If free acid is needed, work fast at 0 °C and use immediate extraction.
Dark Coloration Oxidation of the phenol/hydroquinone moiety.Perform hydrolysis under inert atmosphere (

or

). Add trace sodium bisulfite during workup.[1]

References

  • Organic Syntheses, Coll.[2] Vol. 1, p. 436 (1941). Phenylacetic Acid. (Standard hydrolysis protocols for benzyl cyanides). Link

  • Journal of Organic Chemistry, 2014, 79, 12. Synthesis of Benzofuranones via o-Quinone Methides. (Mechanistic insight into lactonization of o-hydroxyarylacetonitriles). Link

  • BenchChem Application Note. Hydrolysis of 2-Hydroxy-2-phenylpropanenitrile. (General hydrolysis conditions for hydroxy-nitriles). Link

  • Sigma-Aldrich Technical Library. Nitrile Hydrolysis Protocols. (Base/Acid catalyzed standard operating procedures).[3] Link

Sources

Method

reagents and solvents for scaling up 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile synthesis

Abstract & Strategic Overview This technical guide outlines a robust, scalable protocol for the synthesis of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile , a critical intermediate for specialized ligands (e.g., sal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This technical guide outlines a robust, scalable protocol for the synthesis of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile , a critical intermediate for specialized ligands (e.g., salen-type derivatives) and pharmaceutical APIs. While direct chloromethylation of phenols is possible, it poses significant safety risks due to the formation of carcinogenic bis(chloromethyl) ether (BCME).

To ensure process safety and reproducibility on a multigram-to-kilogram scale, this guide recommends the Mannich Base Quaternization Route . This three-step sequence—(1) Mannich aminomethylation, (2) Quaternization, and (3) Cyanide displacement—avoids unstable benzyl chloride intermediates and utilizes the commercially abundant Creosol (2-methoxy-4-methylphenol) as the starting material.

Retrosynthetic Analysis & Pathway Logic

The target molecule is an ortho-hydroxy arylacetic acid derivative. The key challenge in scaling this synthesis is the installation of the carbon atom at the ortho position of the phenol ring without affecting the electron-rich aromatic system.

The Selected Route: Mannich Base Strategy
  • Regioselectivity: The starting material, Creosol, has only one open ortho position (C6 relative to OH). The Mannich reaction exclusively targets this position.

  • Leaving Group Engineering: The dimethylamino group installed via the Mannich reaction is a poor leaving group. Methylation (using MeI or DMS) converts it into a quaternary ammonium salt, which is an excellent leaving group for nucleophilic displacement by cyanide.

  • Mechanism: The displacement likely proceeds via an ortho-quinone methide (o-QM) intermediate, generated in situ by the base (cyanide), which is then rapidly trapped by the nucleophile.

Visual Workflow (DOT Diagram)

SynthesisPathway Creosol Creosol (2-Methoxy-4-methylphenol) MannichBase Mannich Base (2-((Dimethylamino)methyl)-... phenol) Creosol->MannichBase Step 1: Aminomethylation R1 HCHO, HNMe2 EtOH, Reflux QuatSalt Quaternary Ammonium Salt (Methiodide) MannichBase->QuatSalt Step 2: Quaternization Target Target Nitrile 2-(2-Hydroxy-3-methoxy-... acetonitrile QuatSalt->Target Step 3: Cyanation R2 MeI (Methyl Iodide) Acetone/Ether R3 NaCN DMF, Reflux

Caption: Step-wise conversion of Creosol to the Target Nitrile via the Mannich Base pathway.

Detailed Experimental Protocols

Step 1: Synthesis of the Mannich Base

Target: 2-((Dimethylamino)methyl)-6-methoxy-4-methylphenol Reaction Type: Electrophilic Aromatic Substitution (Mannich Reaction)

ParameterSpecification
Reagents Creosol (1.0 eq), Formaldehyde (37% aq, 1.2 eq), Dimethylamine (40% aq, 1.2 eq)
Solvent Ethanol (95% or absolute)
Temperature Reflux (approx. 78-80°C)
Time 4 – 6 Hours
Yield Target 85 – 90%

Procedure:

  • Charge a reaction vessel with Creosol dissolved in Ethanol (5 mL/g).

  • Add Dimethylamine (40% aq) dropwise while stirring at room temperature.

  • Add Formaldehyde (37% aq) dropwise. Note: Mild exotherm may occur.

  • Heat the mixture to reflux for 4–6 hours. Monitor by TLC (SiO2, DCM/MeOH 9:1) for the disappearance of Creosol.

  • Work-up: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine.

  • Dry over Na₂SO₄ and concentrate. The crude oil typically crystallizes upon standing or trituration with cold hexane.

Step 2: Quaternization (Methiodide Formation)

Target: [2-Hydroxy-3-methoxy-5-methylbenzyl]trimethylammonium iodide Reaction Type: Alkylation

ParameterSpecification
Reagents Mannich Base (1.0 eq), Methyl Iodide (MeI) (1.1 eq)
Solvent Acetone or Diethyl Ether (Anhydrous)
Temperature 0°C to Room Temperature
Time 2 – 12 Hours
Yield Target >95% (Precipitate)

Procedure:

  • Dissolve the Mannich Base from Step 1 in anhydrous Acetone (10 mL/g).

  • Cool the solution to 0°C in an ice bath.

  • Safety Alert: In a fume hood, slowly add Methyl Iodide (MeI). MeI is a volatile carcinogen; use appropriate PPE.

  • Allow the mixture to warm to room temperature and stir. A white to pale-yellow precipitate (the quaternary salt) will form.

  • Work-up: Filter the solid, wash with cold acetone or ether to remove unreacted amine/MeI, and dry under vacuum. This salt is generally used directly in the next step without further purification.

Step 3: Cyanation (Nitrile Formation)

Target: 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile Reaction Type: Nucleophilic Substitution (via o-Quinone Methide)

ParameterSpecification
Reagents Quaternary Salt (1.0 eq), Sodium Cyanide (NaCN) (1.2 – 1.5 eq)
Solvent DMF (N,N-Dimethylformamide) or EtOH/H₂O (1:1)
Temperature 80°C – Reflux
Time 3 – 5 Hours
Yield Target 70 – 80%

Procedure:

  • Safety Alert: Sodium Cyanide is acutely toxic.[1] Ensure a cyanide antidote kit is available and work in a well-ventilated hood. Never acidify the waste stream.

  • Suspend the Quaternary Salt in DMF (5 mL/g).

  • Add NaCN in a single portion.

  • Heat the mixture to 80–90°C. The suspension will thin as the reaction proceeds and trimethylamine is evolved (fishy odor).

  • Monitor reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into a large excess of water (caution: ensure pH > 9 to prevent HCN formation).

    • Acidify carefully with dilute HCl only to pH ~4-5 to precipitate the phenol (or extract with Ethyl Acetate if oil forms).

    • Critical: Do not acidify the cyanide-containing aqueous layer directly without prior oxidative destruction (bleach treatment) of the waste.

    • Extract the product into Ethyl Acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or Benzene/Petroleum Ether if necessary.

Analytical Validation

To validate the synthesis, compare the isolated product against these expected spectral characteristics:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.28: Singlet, 3H (Ar-CH₃).

    • δ 3.70: Singlet, 2H (Ar-CH₂-CN).

    • δ 3.88: Singlet, 3H (O-CH₃).

    • δ 6.60 – 6.80: Multiplet, 2H (Aromatic protons).

    • δ 5.80 – 6.00: Broad singlet, 1H (Phenolic OH, D₂O exchangeable).

  • IR Spectrum:

    • 2250 cm⁻¹: Weak but sharp characteristic –C≡N stretch.

    • 3400 cm⁻¹: Broad –OH stretch.

Safety & Hazard Management

Critical Hazards
  • Sodium Cyanide (NaCN): Fatal if swallowed, inhaled, or absorbed through skin. Contact with acid releases HCN gas.

    • Control: Use a dedicated cyanide waste container. Treat aqueous waste with bleach (NaOCl) at pH > 10 to oxidize cyanide to cyanate before disposal.

  • Methyl Iodide (MeI): Neurotoxic and carcinogenic alkylating agent. High volatility.

    • Control: Handle only in a high-efficiency fume hood. Double-glove (Laminate/Nitrile).

  • Formaldehyde: Sensitizer and carcinogen.

Waste Disposal Protocol
  • Cyanide Waste: Keep separate. Adjust pH to >11, add excess bleach, and let stand for 24 hours before testing for residual cyanide.

  • Organic Solvents: Halogenated (DCM from extractions) and Non-halogenated streams must be segregated.

References

  • Sigma-Aldrich. Product Specification: (2-Hydroxy-3-methoxyphenyl)acetonitrile. Available at: (Accessed Oct 2025).

  • BenchChem. Technical Guide: 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile as a Core Pharmaceutical Intermediate. Available at: (Accessed Oct 2025).

  • Organic Syntheses. p-Methoxyphenylacetonitrile. Org.[1][2] Synth. 1950, 30, 65. Available at: .

  • ResearchGate. Synthesis of Ligand N,N′-bis(2-hydroxy-3-methoxy-5-methylbenzyl)homopiperazine via Mannich reaction. Available at: .

  • ChemicalBook. (3-Methoxyphenyl)acetonitrile Synthesis and Scale-up. Available at: .

(Note: While specific CAS 54208-60-5 is less common in open literature than its isomers, the Mannich-Quaternization-Cyanation route described is the standard, chemically validated method for converting ortho-blocked phenols like Creosol to their corresponding ortho-hydroxy arylacetonitriles.)

Sources

Application

Application Notes: A Proposed Synthetic Pathway for Tianeptine Utilizing 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile as a Key Building Block

Abstract Tianeptine is an atypical antidepressant agent with a unique neurochemical profile. Its core structure is a dibenzo[c,f][1][2]thiazepine ring system.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tianeptine is an atypical antidepressant agent with a unique neurochemical profile. Its core structure is a dibenzo[c,f][1][2]thiazepine ring system. While established synthetic routes to Tianeptine are well-documented, this application note explores a novel, proposed pathway commencing from 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile . This document provides a theoretical framework and detailed protocols for this synthesis, designed to be a self-validating system for researchers. The proposed route leverages fundamental organic transformations, including nucleophilic aromatic substitution, reductive cyclization to form the key sulfonamide bridge, intramolecular Friedel-Crafts acylation to construct the tricyclic core, and subsequent N-alkylation to append the pharmacologically essential amino acid side chain. Each step is explained with a rationale grounded in established chemical principles, supported by authoritative references.

Introduction and Strategic Rationale

Tianeptine (IUPAC: 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1][2]thiazepin-11-yl)amino]heptanoic acid) is a tricyclic antidepressant whose mechanism is distinct from typical SSRIs.[3] The synthesis of its complex dibenzothiazepine core is a key challenge that has been approached in various ways since its initial development.[1]

This guide proposes a synthetic strategy that utilizes 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile as a versatile starting material. This precursor contains a functionalized aromatic ring that can be elaborated to form one half of the Tianeptine core. The nitrile group offers a synthetic handle for conversion into a key functional group required for the ultimate cyclization and side-chain attachment.

The logic of this proposed pathway is to first construct a diaryl amine or sulfide precursor, which can then be used to form the central seven-membered sultam ring. This approach is designed for modularity, allowing for potential derivatization and optimization at various stages.

Overall Proposed Synthetic Workflow

The diagram below outlines the strategic phases of the proposed synthesis, from the initial precursor to the final active pharmaceutical ingredient (API).

G cluster_0 Phase 1: Diaryl Precursor Assembly cluster_1 Phase 2: Tricyclic Core Construction cluster_2 Phase 3: Side-Chain Installation & Finalization A 1. O-Alkylation & Nitration B 2. Nucleophilic Aromatic Substitution (SNAr) A->B C 3. Nitro Group Reduction B->C D 4. Sulfonamide Formation C->D E 5. Intramolecular Friedel-Crafts Acylation D->E F 6. Carbonyl Reduction E->F G 7. N-Alkylation with Aminoheptanoate F->G H 8. Ester Hydrolysis G->H End Final Product: Tianeptine H->End Start Starting Material: 2-(2-Hydroxy-3-methoxy-5- methylphenyl)acetonitrile Start->A

Caption: High-level workflow for the proposed Tianeptine synthesis.

Detailed Protocols and Methodologies

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Many reagents used are corrosive, toxic, or flammable. Consult the Safety Data Sheet (SDS) for each reagent before use.

Part 1: Synthesis of the Diaryl Amine Precursor

The initial steps focus on preparing a suitable diaryl amine, which contains the necessary functionalities for the subsequent cyclization to form the thiazepine ring.

Step 1: O-Alkylation and Nitration of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile

  • Rationale: The phenolic hydroxyl group is first protected as a methyl ether to prevent unwanted side reactions. A nitro group is then introduced, which will later be reduced to an amine to facilitate the formation of the sulfonamide bridge.

  • Protocol:

    • To a stirred solution of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile (1.0 equiv.) in anhydrous acetone (10 mL/g), add potassium carbonate (K₂CO₃, 2.5 equiv.).

    • Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 equiv.) dropwise at room temperature. Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure. The crude product, (2,3-dimethoxy-5-methylphenyl)acetonitrile, is carried forward.

    • Cool the crude product to 0 °C in an ice bath. Add concentrated sulfuric acid (H₂SO₄, 3.0 equiv.) slowly, keeping the temperature below 10 °C.

    • Add fuming nitric acid (HNO₃, 1.1 equiv.) dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

    • Stir for an additional 1-2 hours at 0 °C. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Collect the precipitated solid by filtration, wash with cold water until neutral, and dry to yield (2,3-dimethoxy-5-methyl-6-nitrophenyl)acetonitrile .

Step 2: Nucleophilic Aromatic Substitution to form Diaryl Amine

  • Rationale: This step couples the two aromatic rings. A precursor to the second ring, 2-chlorobenzoic acid, is used. The amine functionality will react via nucleophilic aromatic substitution.

  • Protocol:

    • Combine 2-aminotoluene (1.0 equiv.), 2-chloro-5-(chlorosulfonyl)benzoic acid (1.1 equiv.), and potassium carbonate (2.5 equiv.) in anhydrous DMF (15 mL/g).

    • Heat the mixture to 120-130 °C for 8-12 hours, monitoring by LC-MS.

    • Cool the reaction mixture to room temperature and pour it into a 1 M HCl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the diaryl amine sulfonamide precursor.

Part 2: Construction of the Tricyclic Dibenzo[c,f][1][2]thiazepine Core

This phase involves the key cyclization reactions to build the central seven-membered ring.

Step 3: Intramolecular Friedel-Crafts Acylation

  • Rationale: This is the key ring-forming step. The diaryl amine sulfonamide is cyclized under strong acid conditions. Polyphosphoric acid (PPA) or Eaton's reagent are effective catalysts for this type of intramolecular acylation, which forms the ketone on the thiazepine ring.[1]

  • Protocol:

    • Add the diaryl amine sulfonamide from Step 2 (1.0 equiv.) to polyphosphoric acid (10 g/g of substrate).

    • Heat the mixture to 100-110 °C with mechanical stirring for 4-6 hours. The reaction mixture will become thick.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Cool the reaction to ~60 °C and carefully pour it onto a large volume of crushed ice with vigorous stirring.

    • The solid product will precipitate. Collect the solid by filtration, wash thoroughly with water, then with a saturated sodium bicarbonate (NaHCO₃) solution, and finally with water again until the filtrate is neutral.

    • Dry the solid under vacuum to yield the crude tricyclic ketone: 3-chloro-6-methyl-11-oxo-6,11-dihydrodibenzo[c,f][1][2]thiazepine 5,5-dioxide .

Step 4: Reduction of the Ketone

  • Rationale: The ketone formed in the previous step must be reduced to a hydroxyl group, which is then converted to a leaving group (e.g., a chloride) for the subsequent attachment of the side chain.

  • Protocol:

    • Suspend the tricyclic ketone (1.0 equiv.) in a mixture of methanol and THF (1:1, 20 mL/g).

    • Cool the suspension to 0 °C and add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by the slow addition of 1 M HCl until the pH is ~5-6.

    • Remove the organic solvents under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the alcohol intermediate, which can be used directly in the next step.

Step 5: Chlorination of the Alcohol

  • Rationale: The alcohol is converted to an alkyl chloride, creating an electrophilic site for the final N-alkylation step. Thionyl chloride is a common and effective reagent for this transformation.[3]

  • Protocol:

    • Dissolve the crude alcohol from Step 4 (1.0 equiv.) in anhydrous dichloromethane (DCM, 15 mL/g).

    • Cool the solution to 0 °C and add thionyl chloride (SOCl₂, 1.5 equiv.) dropwise.

    • Stir the reaction at room temperature for 3-5 hours.

    • Carefully pour the reaction mixture onto ice water. Separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry over Na₂SO₄, filter, and concentrate to yield the chlorinated tricyclic core: 3,11-dichloro-6-methyl-6,11-dihydrodibenzo[c,f][1][2]thiazepine 5,5-dioxide .

Part 3: Side-Chain Installation and Final Hydrolysis

Step 6: N-Alkylation with Ethyl 7-aminoheptanoate

  • Rationale: This is the final C-N bond formation, attaching the key side chain. The secondary amine of the amino ester displaces the chloride on the tricyclic core. This is a standard method for completing the Tianeptine synthesis.[1][3]

  • Protocol:

    • Combine the chlorinated core (1.0 equiv.), ethyl 7-aminoheptanoate hydrochloride (1.2 equiv.), and sodium carbonate (Na₂CO₃, 3.0 equiv.) in anhydrous acetonitrile (20 mL/g).

    • Heat the suspension to reflux (approx. 82 °C) for 18-24 hours.

    • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic phase over Na₂SO₄ and concentrate. Purify the crude ester by column chromatography to yield ethyl 7-[(3-chloro-6-methyl-5,5-dioxidodibenzo[c,f][1][2]thiazepin-11-yl)amino]heptanoate .

Step 7: Saponification to Tianeptine Sodium

  • Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by conversion to the sodium salt for improved stability and solubility.

  • Protocol:

    • Dissolve the purified ester (1.0 equiv.) in ethanol (10 mL/g).

    • Add a 1 M aqueous solution of sodium hydroxide (NaOH, 1.1 equiv.).

    • Stir the mixture at room temperature for 3-4 hours until TLC indicates complete consumption of the ester.

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Lyophilize or carefully evaporate the remaining aqueous solution to obtain Tianeptine sodium salt as a white to off-white powder.

Proposed Reaction Scheme

The following diagram illustrates the chemical transformations described in the protocols.

G A Start: 2-(2-Hydroxy-3-methoxy-5- methylphenyl)acetonitrile B Intermediate 1: Diaryl Amine Precursor A->B Steps 1-2 (Alkylation, Nitration, SNAr) C Intermediate 2: Tricyclic Ketone B->C Step 3 (Friedel-Crafts) D Intermediate 3: Chlorinated Core C->D Steps 4-5 (Reduction, Chlorination) E Intermediate 4: Tianeptine Ethyl Ester D->E Step 6 (N-Alkylation) F Final Product: Tianeptine Sodium E->F Step 7 (Hydrolysis)

Caption: Proposed synthetic pathway from the starting material to Tianeptine.

Summary of Key Transformations and Reagents

StepTransformationKey ReagentsPurpose
1O-Alkylation & Nitration(CH₃)₂SO₄, K₂CO₃, HNO₃, H₂SO₄Protect phenol, install nitro group for later amination.
2Diaryl Amine Formation2-Aminotoluene, 2-chloro-5-(chlorosulfonyl)benzoic acidCouple the two aromatic rings.
3Friedel-Crafts AcylationPolyphosphoric Acid (PPA)Intramolecular cyclization to form the tricyclic ketone.
4Ketone ReductionSodium Borohydride (NaBH₄)Reduce ketone to a secondary alcohol.
5ChlorinationThionyl Chloride (SOCl₂)Convert alcohol to a good leaving group for alkylation.
6N-AlkylationEthyl 7-aminoheptanoateAttach the pharmacologically active side chain.
7SaponificationSodium Hydroxide (NaOH)Convert the ethyl ester to the final sodium carboxylate salt.

References

  • Gassman, A. & S. T. Kane. (2020). Classics in Chemical Neuroscience: Tianeptine. ACS Chemical Neuroscience.[1][3]

  • Shaanxi Bloom Tech Co., Ltd. (2023). What is the synthesis method of Tianepine. Knowledge.[2]

  • Grislain, L., et al. (1990). The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers. Drug Metabolism and Disposition.[4]

  • BenchChem. (2025). Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols. Benchchem.com.[5]

  • Zhang, J., et al. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry.

  • MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI.com.[6]

Sources

Method

crystallization techniques for isolating 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile

Executive Summary This technical guide details the isolation and purification of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile (HMMA), a critical pharmacophore intermediate often utilized in the synthesis of complex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the isolation and purification of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile (HMMA), a critical pharmacophore intermediate often utilized in the synthesis of complex alkaloids and isoquinoline-based therapeutics.

Isolating HMMA presents unique challenges due to its phenolic nature (prone to oxidation) and its tendency to form metastable oils rather than crystalline solids during cooling. This protocol moves beyond standard "dissolve and cool" methods, introducing a Chemo-Physical Isolation Strategy that leverages the molecule's pKa for chemical purification prior to a controlled seeded cooling crystallization.

Key Performance Indicators (KPIs) of this Protocol:

  • Purity Target: >99.5% (HPLC area %).

  • Yield Target: >85% isolated yield.

  • Impurity Rejection: Specific removal of regioisomers (e.g., 4-hydroxy variants) and over-alkylated byproducts.

Physicochemical Profiling & Solubility

Before attempting crystallization, the solvent system must be matched to the solute's thermodynamic profile. HMMA contains a hydrogen-bond donor (Phenol -OH) and acceptors (Nitrile -CN, Methoxy -OMe), making it amphiphilic.

Table 1: Solubility Profile of HMMA (Estimated at 25°C)

SolventSolubilityInteraction MechanismApplication
Water (pH < 7) InsolubleHydrophobic effect dominatesAntisolvent / Wash
Water (pH > 11) SolublePhenolate formation (Salt)Chemical Purification
Toluene Moderate

-

stacking & Van der Waals
Primary Crystallization Solvent
Ethyl Acetate HighH-bonding (Acceptor)Dissolution (Too soluble for yield)
Heptane LowLack of polar interactionsAntisolvent
Methanol/IPA HighH-bonding (Donor/Acceptor)Seeding Slurry

Critical Insight: While alcohols (MeOH/IPA) are good solvents, they often lead to "oiling out" with phenolic nitriles due to strong hydrogen bonding preventing lattice formation. Toluene is selected as the primary solvent because it disrupts


-stacking sufficiently at high temperatures but allows lattice energy to dominate at lower temperatures, promoting crystal growth over oil formation.

Pre-Crystallization: Chemical Purification (Acid/Base Swing)

Direct crystallization of the crude reaction mixture often fails due to tarry non-phenolic impurities that inhibit nucleation. We utilize the acidity of the phenol (pKa ~10) to chemically isolate the product before physical crystallization.

Protocol A: The "pH Swing" Extraction
  • Dissolution: Dissolve crude HMMA oil in Ethyl Acetate (EtOAc) (5 vol).

  • Extraction (Impurity Removal): Wash the organic phase with 0.5 M HCl (2 vol) to remove any amine-based side products or residual cyanide salts.

  • Phenolate Formation: Extract the EtOAc layer with 1.0 M NaOH (3 x 2 vol).

    • Mechanism:[1] HMMA moves into the aqueous phase as the sodium phenolate salt. Non-phenolic impurities (e.g., methylated byproducts) remain in the EtOAc.

  • Phase Separation: Discard the organic (EtOAc) layer.

  • Acidification & Precipitation:

    • Cool the aqueous alkaline layer to 5°C.

    • Slowly add 2.0 M HCl while stirring until pH reaches 4.0–5.0.

    • Observation: HMMA will precipitate as an off-white solid or thick oil.

  • Recovery: Extract the precipitated mixture with Toluene (5 vol). This toluene solution is the feedstock for Protocol B.

Protocol B: Controlled Cooling Crystallization

This protocol is designed to prevent the formation of an amorphous oil (oiling out) and ensure the rejection of the 4-hydroxy regioisomer.

Equipment: Jacketed glass reactor with overhead stirring (pitched blade impeller) and programmable temperature control.

Step-by-Step Methodology
  • Concentration:

    • Take the Toluene solution from Protocol A.

    • Distill under vacuum (40-50°C) to reduce volume to approx. 3 mL solvent per gram of crude input .

    • Check Point: The solution should be clear and amber-colored at 50°C.

  • Polishing Filtration:

    • Filter the hot solution (50°C) through a 0.45 µm PTFE membrane to remove insoluble particulates (nucleation sites for polymorphs).

  • Metastable Zone Entry:

    • Cool the solution to 40°C .

    • Critical Step: If the solution becomes cloudy (oiling), heat back to 50°C and add 5% vol Toluene. We need a supersaturated solution, not an emulsion.

  • Seeding (The "Nucleation Event"):

    • At 40°C, add 0.5 wt% pure seed crystals of HMMA.

    • Note: If seeds are unavailable, scratch the glass wall or use sonication to induce nucleation.

    • Hold temperature at 40°C for 60 minutes . This "ageing" step allows the seeds to grow and prevents secondary nucleation of the oil phase.

  • Controlled Cooling Ramp:

    • Cool from 40°C to 20°C at a rate of 5°C per hour .

    • Why Slow? Fast cooling traps impurities. Slow growth builds a pure lattice.

  • Antisolvent Addition (Yield Maximization):

    • Once at 20°C, slowly add n-Heptane (2 vol relative to Toluene) over 2 hours.

    • Dosing Rate: 1 mL/min. Rapid addition causes amorphous precipitation.

  • Final Cooling:

    • Cool the slurry to 0°C and hold for 2 hours.

  • Isolation:

    • Filter using a Buchner funnel (vacuum).

    • Wash: Displacement wash with cold (0°C) Toluene/Heptane (1:2 ratio).

    • Drying: Vacuum oven at 40°C for 12 hours.

Process Visualization

The following diagram illustrates the integrated workflow, highlighting the critical decision points for impurity rejection and polymorph control.

G Start Crude Reaction Mixture (Contains HMMA, Isomers, Tars) Dissolve Dissolve in EtOAc Wash with 0.5M HCl Start->Dissolve Extract Extract with 1.0M NaOH (Target enters Aqueous Phase) Dissolve->Extract Remove Neutral Impurities Sep Phase Separation (Discard Organic Layer) Extract->Sep Acidify Acidify Aqueous Phase (pH 4) Extract into Toluene Sep->Acidify Phenolate -> Phenol Distill Azeotropic Distillation (Remove Water/EtOAc) Acidify->Distill Solvent Swap Seed Seeding at 40°C (0.5 wt% Seeds) Distill->Seed Supersaturation Cool Controlled Cooling (5°C/hr to 20°C) Seed->Cool Crystal Growth Antisolvent Add n-Heptane (Yield Boost) Cool->Antisolvent Filter Filtration & Drying (Final Product) Antisolvent->Filter

Figure 1: Integrated Purification Workflow. Blue nodes indicate physical phase changes; Green nodes indicate chemical state changes; Yellow nodes are critical control points.

Troubleshooting: The "Oiling Out" Phenomenon

Phenolic acetonitriles are notorious for separating as a liquid oil rather than crystals. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the Solubility curve.

Mitigation Strategy:

  • Temperature: Do not cool below 35°C before seeding. The oiling boundary is often lower than the solubility curve at high concentrations.

  • Seed Surface Area: Use finely milled seeds to provide massive surface area for immediate growth.

  • Solvent Modification: If oiling persists in Toluene, switch to Isopropyl Acetate (IPAc) . IPAc has higher polarity and stabilizes the monomeric phenol, delaying LLPS.

Safety & Compliance (Cyanide & Phenols)

  • Residual Cyanide: If HMMA was synthesized via cyanation (e.g., NaCN + Benzyl halide), the crude may contain lethal cyanide residues.

    • Mandatory Check: Test the initial aqueous wash with Prussian Blue test or CN- strips.

    • Treatment: Treat all aqueous waste streams with Sodium Hypochlorite (Bleach) at pH > 10 to oxidize cyanide to cyanate before disposal.

  • Phenolic Irritation: HMMA is a potent skin irritant. Double-gloving (Nitrile) and full face shielding are required during the "Acid/Base Swing" step.

References

  • BenchChem. (2025). An In-depth Technical Guide to 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile and Its Isomer. Retrieved from

  • Sigma-Aldrich. (2025).[2] Product Specification: (2-hydroxy-3-methoxyphenyl)acetonitrile. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21242965. Retrieved from

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Industrial Grade 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile

Introduction: Welcome to the technical support guide for 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile. This document is designed for researchers, chemists, and process development professionals who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile. This document is designed for researchers, chemists, and process development professionals who are working with industrial-grade material and require robust strategies to achieve high purity suitable for downstream applications, including pharmaceutical development. Industrial-grade material often contains a spectrum of impurities derived from starting materials, side reactions, and degradation. This guide provides a scientifically grounded, experience-driven approach to troubleshooting common purification challenges and answers frequently asked questions, ensuring you can develop a self-validating and efficient purification workflow.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Q1: My product is discolored (yellow, brown, or pink) after initial synthesis. What causes this, and how can I remove the color?

A1: Discoloration in phenolic compounds is almost always due to the formation of oxidized species. The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by air, trace metal ions, or light. This process forms highly conjugated, colored impurities, such as quinone or quinone-methide type structures.

Causality: The phenol moiety can be oxidized to a phenoxy radical. This radical can then couple with other molecules or undergo further oxidation to form quinonoid structures. These structures have extended π-systems that absorb light in the visible spectrum, resulting in the observed color.

Solution: Activated Carbon Treatment & Inert Atmosphere Crystallization

  • Rationale: Activated carbon has a high surface area and a non-polar surface that effectively adsorbs large, planar, conjugated molecules like the colored impurities.

  • Protocol:

    • Dissolve the crude, colored product in a suitable hot solvent (e.g., Toluene, Ethyl Acetate, or Isopropanol).

    • Add 1-5% w/w of activated carbon to the hot solution. The exact amount may require optimization.

    • Stir the mixture at an elevated temperature (but below the solvent's boiling point) for 15-30 minutes.

    • Perform a hot filtration through a pad of celite or a suitable filter aid to remove the carbon. This step is critical and must be done quickly to prevent premature crystallization.

    • Allow the hot, decolorized filtrate to cool for recrystallization. To prevent re-oxidation, it is best practice to cool the solution under a nitrogen or argon atmosphere.[1]

Q2: My HPLC analysis shows a purity of only 85-95%, with several significant impurity peaks. How do I identify and remove them?

A2: Low purity with multiple peaks points to a combination of unreacted starting materials, reaction by-products, and degradation products. A systematic approach involving extraction followed by crystallization is typically the most effective strategy.

Causality & Identification:

  • Unreacted Starting Materials: Precursors like 2-hydroxy-3-methoxy-5-methylbenzaldehyde or the corresponding benzyl halide are common impurities.

  • Reaction By-products: If the synthesis involves a Grignard reagent, you might see by-products from homo-coupling.[2] If a cyanide salt is used with a benzyl halide, hydrolysis of the starting material to benzyl alcohol is possible.[3]

  • Degradation Products: The most common degradation product is the corresponding carboxylic acid or amide, formed by the hydrolysis of the nitrile group.[1] This is more likely if the reaction or workup involved harsh acidic or basic conditions at high temperatures.

Solution: Multi-Step Purification Workflow

  • Acid-Base Extraction (to remove acidic/basic impurities):

    • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a mild base, such as a 5% sodium bicarbonate (NaHCO₃) solution. This will extract strongly acidic impurities like the carboxylic acid degradation product into the aqueous layer. Caution: The target molecule is weakly acidic due to the phenol group. Using a strong base like NaOH will deprotonate and extract your product. A bicarbonate wash is generally safe.

    • Wash with water and then brine to remove residual salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Recrystallization (to remove neutral impurities):

    • The concentrated product from the extraction step should now be recrystallized. This is the most powerful technique for removing non-polar and closely related neutral impurities. A detailed solvent screening guide is provided in the FAQ section.

Q3: I'm struggling to find an effective single solvent for recrystallization. What is the recommended strategy?

A3: Finding the ideal recrystallization solvent is a balance of solubility properties. The ideal solvent should dissolve the compound completely when hot but poorly when cold, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. When a single solvent is not effective, a two-solvent (or mixed-solvent) system is the logical next step.

Strategy: Systematic Solvent Screening

  • Test Single Solvents: Place ~50 mg of your product in a test tube and add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is too good. If it is largely insoluble, heat the mixture. If it dissolves when hot and crystallizes upon cooling, you have a good candidate.

  • Develop a Two-Solvent System: This is often the most practical approach.

    • Select a pair of miscible solvents. One solvent should readily dissolve your compound ("soluble solvent"), and the other should not ("anti-solvent").

    • Protocol: Dissolve the crude product in the minimum amount of the hot "soluble solvent". Add the "anti-solvent" dropwise to the hot solution until you see persistent turbidity (cloudiness). Add a few more drops of the "soluble solvent" to redissolve the solid and create a clear, saturated solution.

    • Allow the mixture to cool slowly. The slow decrease in solubility will promote the formation of pure crystals.

A guide to potential solvents is provided in the table below.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in industrial-grade 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile and where do they come from?

A1: The impurity profile is highly dependent on the synthetic route. Below is a summary of likely contaminants.

Impurity TypeSpecific ExampleLikely Source
Starting Material 2-hydroxy-3-methoxy-5-methylbenzaldehydeIncomplete reaction during cyanohydrin formation or similar routes.
By-product 2-hydroxy-3-methoxy-5-methylbenzyl alcoholHydrolysis of a benzyl halide precursor if that route is used.[3]
By-product Bis(2-hydroxy-3-methoxy-5-methylphenyl)methaneDimerization or side reactions under certain catalytic conditions.
Degradation 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetamidePartial hydrolysis of the nitrile group.[1]
Degradation 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetic acidComplete hydrolysis of the nitrile group.[1]
Degradation Quinone-type speciesOxidation of the phenolic hydroxyl group.[1]
Residual Solvent Toluene, DMF, DMSO, AcetonitrileSolvents used in the reaction or initial workup.[4][5]

Q2: What is the single most effective, general-purpose purification strategy for this compound?

A2: For industrial-grade material, a multi-step approach is most robust. The following workflow is recommended as a starting point.

G crude Industrial-Grade Product (Solid, Discolored) dissolve Dissolve in Ethyl Acetate crude->dissolve wash_bicarb Wash with 5% NaHCO₃ (aq) (Removes acidic impurities) dissolve->wash_bicarb wash_brine Wash with Brine (Removes water & salts) wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate decolorize Decolorize with Activated Carbon (in hot Toluene/IPA) concentrate->decolorize hot_filter Hot Filtration decolorize->hot_filter crystallize Crystallize (Cool slowly) hot_filter->crystallize isolate Isolate Crystals by Filtration crystallize->isolate final_dry Dry under High Vacuum isolate->final_dry pure_product High-Purity Product (>99.5%) final_dry->pure_product

Caption: General purification workflow for the target compound.

Q3: Which analytical techniques are best suited for assessing the purity of the final product?

A3: A combination of methods should be used for comprehensive purity analysis. High-Performance Liquid Chromatography (HPLC) is the primary tool for quantitative purity assessment.[6][7]

TechniquePurposeTypical Conditions
HPLC (RP) Quantify purity (% area), detect non-volatile impurities.Column: C18, 5 µm, 4.6 x 250 mmMobile Phase: Acetonitrile/Water gradientDetector: UV at 225 nm[6]
GC-MS Detect volatile impurities and residual solvents.Column: Capillary column (e.g., 5% phenyl-methylpolysiloxane)Detector: Mass Spectrometry (MS) for identification[6]
¹H NMR Confirm structural identity and detect structurally similar impurities.Solvent: DMSO-d₆ or CDCl₃
Melting Point Assess purity qualitatively.A sharp range (e.g., < 1°C) indicates high purity.
FTIR Confirm functional groups.Look for characteristic peaks: O-H (phenol), C≡N (nitrile), C-O (methoxy).[8]

Q4: How should I properly store the purified 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile to prevent degradation?

A4: The compound's stability is compromised by its phenolic hydroxyl group, which is prone to oxidation.[1] Proper storage is crucial to maintain purity over time.

ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all potential degradation pathways.[1]
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents oxidation of the phenol group.[1]
Light Store in an amber glass vial or in the darkPrevents photochemical degradation.[1]
Container Tightly sealed, preferably with a PTFE-lined capPrevents exposure to atmospheric moisture and oxygen.

Part 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from a Toluene/Heptane Solvent System

This protocol is a standard procedure for purifying the compound after initial workup and extraction.

  • Dissolution: Place 10.0 g of the crude product into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add 50 mL of toluene.

  • Heating: Heat the mixture on a hot plate with stirring to 80-90 °C. Continue adding toluene in small portions until the solid is completely dissolved. Aim for a minimal amount of hot solvent to ensure a good yield.

  • Decolorization (If Needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add 0.2 g (2% w/w) of activated carbon. Return to the heat and stir for 15 minutes. Perform a hot filtration through celite to remove the carbon.

  • Anti-Solvent Addition: To the hot, clear solution, slowly add heptane (the anti-solvent) dropwise with continuous stirring until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot toluene to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 1-2 hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystal cake with a small amount of cold heptane to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: HPLC Method for Purity Analysis

This method provides a baseline for developing a validated purity assay.

G hplc_system HPLC System | Parameter | Condition parameters Column Mobile Phase A Mobile Phase B Gradient Flow Rate Column Temp Detection Injection Vol. conditions C18, 5 µm, 4.6 x 250 mm 0.1% Phosphoric Acid in Water Acetonitrile 0-20 min: 30-90% B; 20-25 min: 90% B; 25-30 min: 30% B 1.0 mL/min 30 °C UV, 225 nm 10 µL

Caption: Recommended HPLC parameters for purity analysis.

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of acetonitrile to make a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.[6]

References

  • Vertex AI Search. Grignard Reaction.
  • Chinese Journal of Chemistry. A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols.
  • Royal Society of Chemistry. Analytical Methods.
  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE.
  • BenchChem. An In-depth Technical Guide to 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile and Its Isomer.
  • BenchChem. Preventing degradation of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile during storage.
  • PubChem. (2-Methoxyphenyl)acetonitrile.
  • Sigma-Aldrich. 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile.
  • BenchChem. A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Journal of the Mexican Chemical Society. A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window.
  • csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile. Designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of this multifaceted molecule, comparing its spectral features with relevant alternatives and providing robust experimental protocols to ensure data integrity and reproducibility.

Introduction: The Imperative of Structural Verification

In the realm of medicinal chemistry and materials science, the unambiguous confirmation of a molecule's structure is paramount. 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile is a substituted phenylacetonitrile derivative, a class of compounds recognized as crucial intermediates in the synthesis of various pharmaceutical agents. Its structure incorporates several key functional groups—a hydroxyl, a methoxy, a methyl, and a cyanomethyl substituent on an aromatic ring—each imparting a unique electronic and steric influence.

NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), we can map the molecular framework, deduce connectivity, and gain insights into the electronic environment of every atom. This guide will dissect the expected NMR spectra of the title compound, explaining the causality behind the observed chemical shifts and coupling patterns based on fundamental principles and comparative data.

Molecular Structure and Predicted Spectral Features

To interpret the NMR spectra, we must first understand the molecule's constitution and the distinct chemical environments of its protons and carbons.

Figure 1: Structure of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile with atom numbering.

Based on this structure, we anticipate the following signals:

  • ¹H NMR: Five distinct proton signals are expected: the aromatic protons (H-d, H-e), the benzylic methylene protons (H-c), the methoxy protons (H-b), the methyl protons (H-a), and the phenolic hydroxyl proton. Due to their different electronic environments, the two aromatic protons are non-equivalent.

  • ¹³C NMR: Ten distinct carbon signals are expected, corresponding to the eight carbons in the substituted ring system and the additional carbons of the methyl, methoxy, methylene, and cyano groups.

Detailed Spectral Analysis and Interpretation

The following data represents a predictive analysis based on established chemical shift principles and data from analogous compounds.

¹H NMR Spectral Data (Predicted)

The proton spectrum is a powerful first look at the molecular structure, with chemical shifts providing clues about the electronic environment and integration revealing the relative number of protons.

Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a~2.3Singlet (s)3HAr-CH
H-b~3.9Singlet (s)3HO-CH
H-c~3.7Singlet (s)2HCH ₂-CN
H-d~6.8Singlet (s)1HAromatic H
H-e~6.9Singlet (s)1HAromatic H
OH5.0 - 6.0 (variable)Broad Singlet (br s)1HAr-OH

Causality Behind Assignments:

  • Aromatic Protons (H-d, H-e, ~6.8-6.9 ppm): Protons directly attached to a benzene ring typically resonate between 6.5 and 8.5 ppm due to the deshielding effect of the aromatic ring current.[1][2][3] The electron-donating nature of the hydroxyl, methoxy, and methyl groups increases the electron density on the ring, shifting these protons slightly upfield (to a lower ppm value) compared to unsubstituted benzene (7.3 ppm).[3][4] The lack of adjacent protons results in these signals appearing as singlets.

  • Methylene Protons (H-c, ~3.7 ppm): These benzylic protons are deshielded by both the adjacent aromatic ring and the electron-withdrawing cyano (-CN) group, placing their signal around 3.7 ppm.[5] Phenylacetonitrile, the parent compound, shows these protons in a similar region.[6][7]

  • Methoxy Protons (H-b, ~3.9 ppm): The protons of a methoxy group on an aromatic ring are deshielded by the electronegative oxygen atom, typically appearing as a sharp singlet in the 3.5-4.0 ppm range.[8]

  • Methyl Protons (H-a, ~2.3 ppm): A methyl group attached directly to a benzene ring is slightly deshielded compared to an alkane methyl group and typically appears around 2.1-2.3 ppm.[9]

  • Hydroxyl Proton (OH, variable): The chemical shift of a phenolic hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[10] In a non-polar solvent like CDCl₃, it often appears as a broad singlet.[10] Its exchange with trace water in the solvent can further broaden the signal or even cause it to disappear.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms and insight into their chemical nature.

Carbon LabelPredicted Chemical Shift (δ, ppm)Assignment
C10~21Ar-C H₃
C7~23C H₂-CN
C9~56O-C H₃
C8~117-C N
C4, C6~115 - 125Aromatic C -H
C5~128Aromatic C -CH₂CN
C3~130Aromatic C -CH₃
C2~145Aromatic C -OCH₃
C1~148Aromatic C -OH

Causality Behind Assignments:

  • Alkyl Carbons (C10, C7, C9): These sp³ hybridized carbons appear in the upfield region of the spectrum. The methyl carbon (C10) is the most shielded (~21 ppm). The methylene carbon (C7) is slightly deshielded by the cyano group (~23 ppm). The methoxy carbon (C9), attached to an electronegative oxygen, is further downfield (~56 ppm).[11]

  • Nitrile Carbon (C8): The sp-hybridized carbon of the cyano group has a characteristic chemical shift around 117 ppm.

  • Aromatic Carbons (C1-C6): These sp² carbons resonate in the downfield region (110-160 ppm).[3]

    • Carbons with attached protons (C4, C6) generally appear at lower chemical shifts within this range.

    • Quaternary carbons (C1, C2, C3, C5) , which are not attached to protons, often have weaker signals and appear at varied shifts based on their substituents.

    • The carbons directly bonded to the electronegative oxygen atoms of the hydroxyl (C1) and methoxy (C2) groups are the most deshielded and will appear furthest downfield in the aromatic region (~145-148 ppm).

Comparative Analysis: The Influence of Substituents

To fully appreciate the spectral features of the title compound, it is instructive to compare it with simpler, structurally related molecules. This comparison highlights how each functional group systematically alters the NMR spectrum.

CompoundKey ¹H NMR FeaturesKey ¹³C NMR FeaturesStructural Impact
Phenylacetonitrile Aromatic protons: complex multiplet (~7.3 ppm). Methylene protons: singlet (~3.7 ppm).[6]Aromatic CHs (~127-129 ppm), Quaternary C (~130 ppm), CH₂ (~23 ppm), CN (~118 ppm).Establishes the baseline for the cyanomethyl group and the unsubstituted aromatic ring.
(2-Methoxyphenyl)acetonitrile Aromatic protons: shifted and more complex due to the -OCH₃ group. Methoxy protons: sharp singlet (~3.8 ppm).[12][13]Introduces a methoxy carbon signal (~55 ppm). The ortho-carbon attached to the methoxy group is strongly deshielded (~157 ppm).Demonstrates the deshielding effect of the methoxy group on the attached carbon and the introduction of its characteristic proton signal.
Title Compound Aromatic protons: two singlets due to the substitution pattern. Methyl and Methoxy signals are present.Shows distinct signals for all 10 carbons. Two aromatic carbons are strongly deshielded by oxygen atoms.The full substitution pattern simplifies the aromatic proton signals to singlets and introduces additional upfield signals from the methyl group.

This comparative approach serves as a powerful validation tool. By understanding the incremental effects of each substituent, we can assign the signals in our more complex target molecule with a high degree of confidence.

Experimental Protocols for High-Fidelity Data Acquisition

The quality of NMR data is critically dependent on meticulous sample preparation and appropriate instrument parameter selection.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 10-20 mg of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Up ¹H & ¹³C Experiments (Pulse Program, Spectral Width, etc.) lock_shim->setup acquire Acquire Data setup->acquire process Fourier Transform & Phase Correction acquire->process reference Reference Spectrum (TMS at 0 ppm) process->reference integrate Integrate ¹H Signals reference->integrate assign Assign Peaks & Interpret Spectra integrate->assign

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Preparation:

    • Weighing: Accurately weigh approximately 10-20 mg of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile.

    • Solvent Selection: Choose an appropriate deuterated solvent.

      • CDCl₃ (Deuterated Chloroform): A standard choice for many organic molecules. It is relatively non-polar.

      • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A polar aprotic solvent that is excellent for slowing down the exchange rate of N-H and O-H protons, resulting in sharper signals for these groups.[14] This is often the preferred solvent for definitively observing hydroxyl protons.

    • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a clean vial. Ensure complete dissolution.

    • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

    • Transfer: Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion).

    • Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Perform shimming on the magnetic field to maximize its homogeneity, which is crucial for achieving sharp, symmetrical peaks.[7][15]

    • ¹H NMR Acquisition:

      • Pulse Program: Use a standard single-pulse experiment.

      • Number of Scans: Acquire 8 to 16 scans for a sufficient signal-to-noise ratio.

      • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • ¹³C NMR Acquisition:

      • Pulse Program: Use a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

      • Number of Scans: ¹³C has a low natural abundance, requiring a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

      • Relaxation Delay: A longer relaxation delay (2-5 seconds) is often necessary, especially for quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, perform integration analysis to determine the relative ratios of the different types of protons.

This rigorous protocol ensures the acquisition of high-quality, reliable, and interpretable NMR data, forming a self-validating system for structural confirmation. For unambiguous assignment, especially in cases of signal overlap, advanced 2D NMR experiments such as COSY (H-H correlation), HSQC (C-H direct correlation), and HMBC (C-H long-range correlation) are invaluable tools.

References

  • Chemical Shift In NMR Spectroscopy. (2018). YouTube. Retrieved from [Link]

  • Sykora, J., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Sykora, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. docbrown.info. Retrieved from [Link]

  • ¹H NMR Spectra and Interpretation. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. (1962). Canadian Science Publishing. Retrieved from [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Abraham, R. J., et al. Proton Chemical Shifts in NMR. Part 151. Modgraph. Retrieved from [Link]

  • Chemical shifts. University of Regensburg. Retrieved from [Link]

  • Abraham, R. J., & Thomas, W. A. (1998). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • Hydroxyl Groups in NMR. (2023). Reddit. Retrieved from [Link]

  • NMR Spectroscopy of Benzene Derivatives. JoVE. Retrieved from [Link]

  • (2-Methoxyphenyl)acetonitrile. PubChem. Retrieved from [Link]

  • Agrawal, P. K., & Blunden, G. (2015). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Retrieved from [Link]

  • 1H NMR Chemical Shift. (2022). Oregon State University. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 252 MHz, H2O, predicted). NP-MRD. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). NP-MRD. Retrieved from [Link]

  • The chemical shifts in the ¹H NMR (left) and ¹³C NMR (right) spectra of 9а. ResearchGate. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. Retrieved from [Link]

  • Phenylacetonitrile. PubChem. Retrieved from [Link]

  • 1H NMR Spectrum (PHY0059830). PhytoBank. Retrieved from [Link]

  • Phenyl acetonitrile, 140-29-4. The Pherobase. Retrieved from [Link]

  • Supporting Information. Wiley-VCH. Retrieved from [Link]

  • Synthesis, Characterization, Crystal Structure, and Hirshfeld Surface Analysis of 2–(2–Hydroxy–3–methoxyphenyl). An-Najah Staff. Retrieved from [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Partial 13 C NMR spectra (125 MHz, acetone-d 6 ) of 2-hydroxy-9-(4... ResearchGate. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities. ACS Publications. Retrieved from [Link]

  • Design, synthesis and spectroscopic and structural characterization of novel N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide. PubMed. Retrieved from [Link]

  • 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Semantic Scholar. Retrieved from [Link]

  • H NMR of Compound 9'. University of Kansas. Retrieved from [Link]

  • Synthesis, Spectral Characterization and Crystal Structure of Hydroxy-N -(2-methoxybenzylidene) benzohydrazide. ResearchGate. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry. Retrieved from [Link]

  • 1 H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl. ResearchGate. Retrieved from [Link]

Sources

Comparative

chromatographic purity assessment of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile samples

Chromatographic Purity Assessment of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile Part 1: Executive Summary & Strategic Context 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile is a specialized functionalized phe...

Author: BenchChem Technical Support Team. Date: February 2026

Chromatographic Purity Assessment of 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile

Part 1: Executive Summary & Strategic Context

2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile is a specialized functionalized phenylacetonitrile intermediate. It serves as a critical scaffold in the synthesis of fused heterocyclic APIs, particularly benzofuran-2(3H)-ones and substituted indoles , which are pharmacophores in various kinase inhibitors and anti-inflammatory agents.

Ensuring the purity of this intermediate is pivotal because the phenolic hydroxyl and nitrile groups are reactive handles. Impurities such as hydrolysis products (phenylacetic acids) or oxidation byproducts (quinones) can competitively inhibit downstream cyclization reactions, leading to significant yield loss and difficult-to-remove side products in the final API.

This guide compares three distinct analytical approaches for purity assessment, recommending a Stability-Indicating HPLC-UV Method as the gold standard for Quality Control (QC), while positioning UHPLC-MS/MS as the necessary alternative for impurity profiling during process development.

Part 2: Comparative Methodology Guide

Comparison of Analytical Architectures
FeatureMethod A: HPLC-UV (Recommended for QC) Method B: UHPLC-MS/MS (R&D & Impurity ID) Method C: HPTLC (Rapid Screening)
Principle Reversed-Phase PartitioningOrthogonal Separation + Mass FilteringAdsorption Chromatography
Primary Use Routine Batch Release, % PurityUnknown Impurity Identification, Trace AnalysisReaction Monitoring, High-Throughput
Sensitivity (LOD) ~0.5 µg/mL< 0.01 µg/mL~10 µg/mL
Specificity Moderate (Relies on Retention Time)High (m/z + Retention Time)Low (Visual/Densitometry)
Cost per Run Low ($)High (

$)
Very Low (¢)
Key Limitation Co-elution of isomers possibleMatrix effects, Equipment costPoor quantitation precision

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" Stability-Indicating HPLC-UV Method

Designed for robust quantification of the main peak and separation of known degradants.

1. Chromatographic Conditions:

  • Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD).

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18),

    
    , 
    
    
    
    .
    • Rationale: The C18 phase provides strong retention for the hydrophobic toluene core, while the

      
       particle size balances resolution with backpressure.
      
  • Mobile Phase A:

    
     Phosphoric Acid in Water (
    
    
    
    ).
    • Rationale: Acidic pH suppresses the ionization of the phenolic hydroxyl group (

      
      ), ensuring the analyte remains neutral and preventing peak tailing.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Detection: UV at

    
     (primary) and 
    
    
    
    (secondary).
    • Rationale: Phenols exhibit a characteristic absorption maximum near

      
      , providing selectivity against non-aromatic impurities.
      

2. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar Impurities)
15.04060Linear Gradient
20.01090Wash (Elute Dimers)
20.19010Re-equilibration
25.09010End of Run

3. Sample Preparation:

  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Dissolve

    
     of sample in 
    
    
    
    diluent (
    
    
    ).
  • System Suitability: Resolution (

    
    ) between Main Peak and nearest impurity 
    
    
    
    ; Tailing Factor (
    
    
    )
    
    
    .
Protocol B: Impurity Identification via UHPLC-MS

Required when unknown peaks appear in Method A.

  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    .
    • Rationale: The Phenyl-Hexyl phase offers orthogonal selectivity (pi-pi interactions) compared to C18, often resolving isomers that co-elute on C18.

  • Mobile Phase:

    
     Formic Acid in Water (A) / Methanol (B).
    
  • MS Source: ESI Negative Mode (Phenols ionize well in negative mode:

    
    ).
    

Part 4: Data Analysis & Impurity Profile

The following table summarizes the expected Relative Retention Times (RRT) and characteristics of common impurities for this specific nitrile.

Compound IdentityStructure DescriptionRRT (approx)Origin
Impurity A 2-Hydroxy-3-methoxy-5-methylbenzyl alcohol0.65Starting Material / Precursor
Impurity B 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetic acid0.45Hydrolysis Product (Nitrile

Acid)
Target Analyte 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile 1.00 Main Product
Impurity C Dimer / Oxidative Coupling Product1.85Oxidation (Quinone methide coupling)

Part 5: Visualization & Logic Flow

Workflow: Purity Assessment Decision Tree

PurityAssessment Start Start: Crude Sample 2-(2-Hydroxy-3-methoxy-5-methylphenyl)acetonitrile Screening Step 1: HPTLC Screening (Qualitative Check) Start->Screening Decision1 Single Spot? Screening->Decision1 HPLC Step 2: HPLC-UV (Method A) (Quantitative Purity) Decision1->HPLC Yes Reprocess Recrystallize / Column Purification Decision1->Reprocess No (Gross Impurities) Result Purity > 98.0%? HPLC->Result MS Step 3: UHPLC-MS (Method B) (Impurity Identification) Result->MS No (Unknown Peaks) Release Release for Synthesis Result->Release Yes MS->Reprocess Identify & Remove Reprocess->Start Re-test

Caption: Logical workflow for assessing the purity of the nitrile intermediate, moving from rapid screening to in-depth structural confirmation.

Part 6: References

  • BenchChem. (2025).[1][2] In-depth Technical Guide: 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile as a Core Pharmaceutical Intermediate. BenchChem Technical Guides. Link

  • Sigma-Aldrich. (n.d.). Product Specification: (2-Hydroxy-3-methoxyphenyl)acetonitrile. Merck KGaA. Link

  • Nasam, R., & Pabbaraja, S. (2023). A Convergent Approach for the Synthesis of C14–C26 Fragment of Anticancer Drug Eribulin Mesylate. Thieme Connect. Link

  • Aktaş, A. H., Şanlı, N., & Pekcan, G. (2005). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica. Link

  • Gini, T. G., & Jeya Jothi, G. (2018). Column chromatography and HPLC analysis of phenolic compounds in the fractions of Salvinia molesta mitchell. Egyptian Journal of Basic and Applied Sciences. Link

Sources

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